Aszonapyrone A

Catalog No.
S3314408
CAS No.
M.F
C28H40O5
M. Wt
456.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aszonapyrone A

Product Name

Aszonapyrone A

IUPAC Name

[(2S,4aR,4bS,8R,8aS,10aR)-8-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)methyl]-1,1,4a,8a-tetramethyl-7-methylidene-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-2-yl] acetate

Molecular Formula

C28H40O5

Molecular Weight

456.6 g/mol

InChI

InChI=1S/C28H40O5/c1-16-8-9-23-27(6,20(16)15-19-21(30)14-17(2)32-25(19)31)12-10-22-26(4,5)24(33-18(3)29)11-13-28(22,23)7/h14,20,22-24,30H,1,8-13,15H2,2-7H3/t20-,22+,23+,24+,27+,28+/m1/s1

InChI Key

QZWJQNIIRYNONX-NEKODSHDSA-N

SMILES

Array

Canonical SMILES

CC1=CC(=C(C(=O)O1)CC2C(=C)CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)O

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C[C@@H]2C(=C)CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)O

The exact mass of the compound Aszonapyrone A is 456.28757437 g/mol and the complexity rating of the compound is 940. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physicochemical data for Aszonapyrone A.

Property Value / Description
CAS Number 83103-08-6 [1] [2] [3]
Molecular Formula C28H40O5 [1] [2] [3]
Molecular Weight 456.61 g/mol [1] [2] [3]
Appearance Typically a solid at room temperature [1]
Classification Meroditerpene / Diterpene lactone [1] [2]
IUPAC Name [(2S,4aR,4bS,8R,8aS,10aR)-8-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)methyl]-1,1,4a,8a-tetramethyl-7-methylidene-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-2-yl] acetate [1]
SMILES C[C@]12CC[C@H](OC(=O)C)C(C)(C)[C@@H]1CC[C@]1([C@@H](C(CC[C@H]21)=C)CC1C(=O)OC(C)=CC=1O)C [1]
Solubility Likely soluble in DMSO; may require special formulations for in vivo studies [1]
Storage Store as a powder at -20°C; in solvent, store at -80°C for long-term stability [1]

Biological Activity and Research Applications

This compound has been reported to have the following bioactivities, making it a compound of interest for infectious disease research:

  • Anti-bacterial Activity: It is active against multidrug-resistant Gram-positive bacteria [2].
  • Anti-biofilm Activity: It has shown activity against bacterial biofilms, which are communities of bacteria that are highly resistant to antibiotics [2].
  • Antifungal Activity: It is also characterized as an antifungal agent [3].

Commercial Availability and Sourcing

This compound is available for research purposes from chemical suppliers like MedChemExpress and TOKU-E [2] [3]. It is typically sold in milligram quantities with a stated purity of over 98% and is intended for research use only, not for human administration [1] [3].

Guidance for Further Research

The search results indicate that information on specific experimental protocols and molecular targets is limited. To conduct an in-depth study, you might find the following approaches helpful:

  • Consult Foundational Literature: The original 1982 paper "Structure of this compound, a New Metabolite Produced by Aspergillus zonatus" is a critical starting point [4] [2].
  • Investigate the Biosynthetic Pathway: this compound is a meroterpenoid, a mixed terpenoid-polyketide natural product [5] [2]. Understanding the general biosynthetic logic of these pathways in fungi can provide insights into its production and potential for generating analogs [6]. The diagram below outlines the core concept of its biosynthetic origin.
  • Explore Broader Literature: Review articles on meroterpenoids can provide context on the structural diversity and wide range of biological activities exhibited by this class of compounds, which includes anti-inflammatory, cytotoxic, and antiviral effects [5].

G Start Primary Metabolism PKS Polyketide Synthase (PKS) Start->PKS Terpene Terpenoid Pathway Start->Terpene Merge Biosynthetic Fusion PKS->Merge Polyketide Precursor Terpene->Merge Terpenoid Precursor Intermediate Complex Meroterpenoid Scaffold Merge->Intermediate End This compound Intermediate->End Tailoring Enzymes (e.g., Oxidases)

Biosynthetic origin of this compound as a meroterpenoid.

References

Aszonapyrone A natural source

Author: Smolecule Technical Support Team. Date: February 2026

Natural Producing Organisms

Aszonapyrone A is produced by a limited range of fungal species. The table below lists the confirmed natural sources.

Fungal Source Status/Notes Relevant Context
Aspergillus zonatus [1] [2] Primary source Isolated from forest soil in Costa Rica [2].
Neosartorya spp. (e.g., N. paulistensis) [3] Valid source (synonym for sexual state of some Aspergillus spp.) [4] Marine-derived and soil fungi [3].
Penicilliopsis zonata [5] Reported source Data available from commercial compound databases.
Aspergillus chevalieri [5] Reported source Data available from commercial compound databases.

Physicochemical and Structural Profile

This compound is classified as a diterpene lactone with a molecular formula of C₂₈H₄₀O₅ and a molecular weight of 456.61 g/mol [5]. Its structure features six defined stereocenters [5].

Property Description / Value
Molecular Formula C₂₈H₄₀O₅ [5]
Molecular Weight 456.61 g/mol [5]
CAS Registry Number 83103-08-6 [5]
Chemical Structure Diterpene lactone [5]
Appearance Typically a solid at room temperature [5]
Solubility Likely low water solubility; suggested solvents for in vitro work include DMSO, ethanol, or DMF [5]

Biological Activity and Potential Mechanisms

Research has highlighted the potential of this compound in combating bacterial infections, particularly against Gram-positive bacteria.

Aspect Findings
Core Antibacterial Activity Exhibits significant activity against Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis; activity against Gram-negative strains like E. coli and Pseudomonas aeruginosa is not significant [3].
Synergistic Effects Shows synergism with antibiotics against multidrug-resistant Gram-positive strains [3].
Antibiofilm Activity At 2x MIC and MIC concentrations, it can practically prevent biofilm formation in S. aureus. Interestingly, a sub-inhibitory concentration (1/2 MIC) can increase biofilm production [3].

The biosynthesis of this compound is not fully elucidated in the available literature, but it is understood to be a polyketide [4]. Fungal polyketides are synthesized by Polyketide Synthases (PKSs) that assemble the core backbone from acetyl-CoA and malonyl-CoA precursors, which is then modified by tailoring enzymes to produce the final bioactive compound [6].

G Start Primary Metabolism Precursors PKS Polyketide Synthase (PKS) Core Backbone Assembly Start->PKS Acetyl-CoA Malonyl-CoA Tailoring Tailoring Enzymes (e.g., Oxidoreductases, Methyltransferases) PKS->Tailoring Polyketide Backbone Product This compound Tailoring->Product

Proposed biosynthetic logic for this compound, based on the common polyketide pathway in fungi [6] [4].

Experimental Protocol for Antibiofilm Assay

The following methodology is adapted from published research on this compound [3].

  • Test Organisms: Biofilm-forming reference strains and multidrug-resistant isolates of Staphylococcus aureus.
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Subsequently, perform serial two-fold dilutions in the appropriate bacterial growth medium (e.g., Tryptic Soy Broth with 1% glucose) to obtain concentrations ranging from 2x MIC to 1/2 MIC.
  • Biofilm Formation Assay (Microtiter Plate Method):
    • Inoculate the wells of a sterile 96-well flat-bottom polystyrene microtiter plate with a standardized bacterial suspension in the presence of different concentrations of this compound.
    • Incubate the plates under static conditions at 37°C for 24-48 hours to allow for biofilm development.
    • After incubation, carefully remove the planktonic cells and culture medium by washing the wells gently with phosphate-buffered saline (PBS).
    • Fix the adhered biofilm cells, if necessary, and stain them with a 0.1% crystal violet solution for 15-20 minutes.
    • Wash the wells again to remove excess stain.
    • Destain the bound crystal violet by adding a 33% glacial acetic acid solution to the wells.
    • Measure the optical density (OD) of the dissolved dye in each well at 570-595 nm using a microplate reader. The OD is proportional to the amount of biofilm formed.
  • Data Analysis: Compare the OD values from the compound-treated wells to those of the untreated (negative) control and a blank (medium-only) control to determine the percentage of biofilm inhibition or enhancement.

Research Implications and Future Directions

This compound shows promise as an anti-virulence agent by disrupting biofilm formation, a key factor in chronic infections and antibiotic resistance [3]. Future research should focus on:

  • Elucidating the precise molecular target and mechanism of action behind its antibiofilm and synergistic effects.
  • Conducting in vivo efficacy and toxicity studies to evaluate its therapeutic potential.
  • Exploring semi-synthetic modification to improve its pharmacological properties, such as potency and selectivity.

References

Technical Guide: Aszonapyrone A-Producing Fungus Aspergillus zonatus - Biosynthesis, Characterization, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Producing Organism and Classification

Aszonapyrone A is produced by the fungal species *Aspergillus zonatus*, a filamentous fungus first described in 1965 by Kwon-Chung and Fennell. This species was initially isolated from forest soil in Costa Rica, indicating its terrestrial origin. [1]

The taxonomic classification of Aspergillus zonatus is as follows: [1]

Taxonomic Rank Classification
Kingdom Fungi
Division Ascomycota
Class Eurotiomycetes
Order Eurotiales
Family Aspergillaceae
Genus Aspergillus
Species A. zonatus

Compound Characterization and Identification

This compound represents a pyrone-containing natural product with the molecular formula C₁₄H₁₆O₄ and a molecular weight of 248.28 g/mol. The compound was first characterized in 1982 by Kimura et al., who determined its structure using extensive spectroscopic methods. [1]

Key Structural Features:
  • Pyrone ring system: Core structural motif characteristic of this compound class
  • Specific stereochemistry: The absolute configuration was determined through circular dichroism (CD) experiments
  • Polyketide origin: Biosynthetically derived from acetate and malonate precursors

The structural elucidation of this compound exemplifies classic natural product identification methodology, combining nuclear magnetic resonance (NMR), mass spectrometry (MS), and chiroptical techniques. [1]

Biosynthesis and Pathway Context

Fungal natural products like this compound are synthesized through branching and converging biosynthetic pathways that greatly expand molecular diversity from relatively simple precursors. [2]

Fungal Natural Product Biosynthesis Framework:

G Fungal Natural Product Biosynthesis Framework PrimaryMetabolism Primary Metabolism CoreSynthases Core Synth(et)ases (PKS, NRPS, Terpene Cyclases) PrimaryMetabolism->CoreSynthases BranchingPoint Branching Point: Common Biosynthetic Intermediate CoreSynthases->BranchingPoint TailoringReactions Tailoring Reactions (Oxidation, Reduction, Cyclization) BranchingPoint->TailoringReactions NaturalProducts Diverse Natural Products (this compound, Azonalenin) TailoringReactions->NaturalProducts

Fungal natural product biosynthesis involves core enzymes creating intermediates that undergo diverse tailoring reactions. Adapted from PMC8902786. [2]

The biosynthesis of this compound occurs via the polyketide pathway, where iterative condensation of acetyl-CoA and malonyl-CoA building blocks forms the carbon skeleton, which subsequently undergoes cyclization and functionalization. [1] [2]

Experimental Protocols

Fungal Fermentation and Culture Conditions

Standard protocol for producing this compound from Aspergillus zonatus: [1] [3]

Parameter Specification
Culture Medium Potato dextrose broth (PDB) or similar complex media
Culture Vessels Erlenmeyer flasks (500 mL-1 L)
Inoculum Spore suspension or mycelial plugs
Incubation Temperature 25-28°C
Agitation Speed 150-200 rpm
Fermentation Duration 7-14 days
Extraction Solvent Ethyl acetate or methanol
Purification Methods Column chromatography, HPLC

Detailed Procedure:

  • Prepare culture medium in Erlenmeyer flasks and sterilize by autoclaving
  • Inoculate with Aspergillus zonatus spores or mycelial fragments under sterile conditions
  • Incubate with agitation for optimal aeration and mycelial growth
  • Monitor fungal growth and metabolite production periodically
  • Harvest mycelia and culture broth by filtration after incubation period
  • Extract with organic solvent (ethyl acetate preferred for secondary metabolites)
  • Concentrate under reduced pressure to obtain crude extract
Compound Isolation and Purification

G This compound Isolation Workflow CrudeExtract Crude Fungal Extract Fractionation Fractionation (Vacuum Liquid Chromatography) CrudeExtract->Fractionation Screening TLC/Bioactivity Screening Fractionation->Screening Purification Purification (Column Chromatography, HPLC) Screening->Purification StructureElucidation Structure Elucidation (NMR, MS, CD) Purification->StructureElucidation

Comprehensive workflow for isolation and characterization of this compound from fungal cultures. [1] [3]

Critical Steps:

  • Fractionation: Use gradient solvent systems (hexane:ethyl acetate:methanol) for normal phase chromatography
  • Thin Layer Chromatography (TLC): Monitor fractions using UV visualization (254 nm and 365 nm) and chemical staining (anisaldehyde, vanillin)
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with acetonitrile:water mobile phase for final purification
  • Structure Elucidation: Utilize 1D/2D NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and circular dichroism for stereochemical assignment

Research Significance and Applications

Potential Bioactivities and Research Applications:

While specific bioactivity data for this compound in the available literature is limited, several research directions show promise:

Research Area Potential Significance
Chemical Ecology Understanding fungal ecological interactions through secondary metabolite production
Biosynthetic Engineering Model for pathway manipulation in fungal systems
Drug Discovery Scaffold for development of novel therapeutic agents
Chemical Diversity Example of fungal capacity for structural complexity

The co-production of azonalenin by Aspergillus zonatus suggests this fungus possesses genetic capacity for multiple secondary metabolite pathways, making it an interesting candidate for genome mining and biosynthetic gene cluster studies. [1]

Methodological Considerations and Optimization

Critical Factors for Enhanced this compound Production:
  • Culture Conditions: Optimization of carbon/nitrogen sources, aeration, and temperature can significantly impact metabolite yield
  • Growth Phase Harvesting: Secondary metabolite production is often growth-phase dependent, typically maximal during late stationary phase
  • OSMAC Approach: "One Strain Many Compounds" strategy by varying culture conditions can activate cryptic biosynthetic gene clusters
  • Genome Sequencing: Identification of biosynthetic gene clusters can guide culture condition optimization

Future Research Directions

Several promising research avenues remain unexplored for this compound:

  • Complete biosynthetic pathway elucidation including gene cluster identification
  • Heterologous expression of the biosynthetic pathway in model fungal hosts
  • Comprehensive bioactivity profiling against clinically relevant targets
  • Analytical method development for quantification in complex matrices
  • Structure-activity relationship studies through semisynthetic modification

The available information provides a foundation for further investigation into this structurally interesting fungal metabolite, particularly as advances in fungal genomics and metabolic engineering create new opportunities for natural product research and development.

References

What Can Be Inferred from Related Research

Author: Smolecule Technical Support Team. Date: February 2026

While the direct pathway for Aszonapyrone A is not established, research on other fungal metabolites suggests a probable biosynthetic origin. This compound is very likely a polyketide, a large class of natural products synthesized by enzymes called Polyketide Synthases (PKSs) [1] [2].

The table below summarizes the general logic and supporting evidence for fungal polyketide biosynthesis, which can serve as a model for understanding how this compound might be produced.

Aspect of Biosynthesis General Principle in Fungal Natural Products Potential Application to this compound
Core Backbone Synthesis Catalyzed by Polyketide Synthases (PKSs) using simple building blocks like acetyl-CoA and malonyl-CoA [1]. The pyrone ring and carbon skeleton are almost certainly assembled by a PKS enzyme.
Pathway Organization Biosynthetic genes (e.g., for PKS, tailoring enzymes) are often clustered together in the fungal genome [2]. The genes for this compound production are likely located in a single gene cluster.
Structural Diversification A common intermediate is modified by different "tailoring enzymes" (e.g., oxidases, methyltransferases) to create varied final products [1]. The final structure of this compound is shaped by specific tailoring enzymes acting on the initial polyketide chain.

A Proposed Research Strategy

Given the lack of direct data, uncovering the this compound pathway would require dedicated experimental investigation. The following workflow outlines a modern approach to elucidate this pathway, building upon the general principles of fungal biosynthesis.

GenomeSequencing Genome Sequencing GeneCluster Identify Putative PKS Gene Cluster GenomeSequencing->GeneCluster GeneKnockout Gene Inactivation (Knockout) GeneCluster->GeneKnockout MetaboliteAnalysis Metabolite Analysis (Compare to wild-type) GeneKnockout->MetaboliteAnalysis PathwayElucidated Pathway Elucidated MetaboliteAnalysis->PathwayElucidated

To make progress, you could consider the following research strategies:

  • Genome Mining: Sequence the genome of the producing organism, Aspergillus zonatus. Search for genes encoding a highly reducing (HR-)PKS, which is a common type of PKS responsible for producing reduced polyketide structures like pyrones [1] [2].
  • Gene Cluster Identification: Identify a complete biosynthetic gene cluster (BGC) that includes the PKS gene along with genes for putative tailoring enzymes (e.g., oxidoreductases, methyltransferases) [2].
  • Gene Inactivation: Use genetic techniques (e.g., gene knockout) to inactivate the core PKS gene in the cluster. A successful knockout would expectedly lead to the loss of this compound production, confirming its essential role [2].
  • Heterologous Expression: Clone the entire putative gene cluster and express it in a model fungal host (like Aspergillus nidulans). If successful, this would confirm the cluster's identity and allow for further manipulation [2].
  • Intermediate Analysis: Analyze the metabolites produced by the wild-type and genetically modified strains using techniques like LC-MS and NMR to isolate and identify biosynthetic intermediates, thus mapping the steps of the pathway [1].

References

Comprehensive Technical Profile: Aszonapyrone A - Fungal Origin, Bioactivity, and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Fungal Origin

Aszonapyrone A is a fungal secondary metabolite first isolated from specific Neosartorya species, which are the sexual states (teleomorphs) of fungi belonging to the Aspergillus section Fumigati (family Trichocomaceae) [1] [2]. The genus Neosartorya represents the teleomorphic state of certain Aspergillus species, characterized by the production of both sexual ascospores and asexual conidiospores, whereas Aspergillus species typically produce only conidiospores [1]. Although the International Code of Nomenclature for algae, fungi, and plants (Melbourne Code) mandated the use of "Aspergillus" for both sexual and asexual states after January 2013, the name "Neosartorya" persists in literature for fungi classified before this rule change [1].

Fungi within the Neosartorya genus are distributed worldwide in soil environments and have been recognized as prolific producers of chemically diverse secondary metabolites with significant biological activities [2]. These fungi are known to synthesize various classes of natural products, including meroterpenoid pyrones, indole alkaloids, peptides, and polyketides, some of which exhibit promising pharmacological properties [1] [2]. The structural diversity of metabolites produced by Neosartorya species reflects their versatile biosynthetic capabilities and ecological adaptations.

Biological Activities and Research Significance

Documentated Biological Activities

This compound has been primarily investigated for its antibacterial properties against various bacterial strains. Research indicates that this compound contributes to the antimicrobial arsenal of producing fungi, potentially offering competitive advantages in ecological niches [2].

Table 1: Biological Activities of this compound and Related Compounds

Compound Name Reported Activity Producing Fungus Reference
This compound Antibacterial properties Neosartorya species [2]
Glabramycin A-C Antibacterial activity Neosartorya glabra [2]
Sartorypyrone analogs Antibacterial properties Neosartorya species [2]
Research and Development Significance

The study of this compound aligns with several significant research trends in natural product discovery:

  • Chemical Diversity Exploration: this compound represents the structural versatility of fungal metabolites, particularly from underexplored Neosartorya species [1]. With less than half of known Neosartorya species investigated chemically, significant potential remains for discovering novel analogues with enhanced bioactivities [1].

  • Biosynthetic Pathway Insights: Related pyrones and meroterpenoids from Neosartorya often originate from branching biosynthetic pathways where common intermediates undergo diverse tailoring reactions, increasing structural variety [3]. Understanding these pathways enables bioengineering approaches for analogue production.

  • Drug Discovery Potential: this compound adds to the portfolio of bioactive fungal metabolites with pharmaceutical relevance, following historically significant compounds like penicillin, lovastatin, and cyclosporine [1]. Its antibacterial activity against pathogens like Bacillus cereus highlights its potential as a lead compound for developing new anti-infective agents [2].

Experimental Protocols and Methodologies

Fungal Cultivation and Extraction

The standard protocol for isolating this compound involves controlled fermentation followed by comprehensive extraction:

  • Fungal Material: Neosartorya hiratsukae (or other producing strains) are typically isolated from soil samples and maintained on potato dextrose agar (PDA) slants [2].

  • Fermentation Process:

    • Inoculate fungus in potato dextrose broth (PDB) or similar liquid medium
    • Incubate under stationary conditions at 25-30°C for 14-40 days
    • Scale can range from laboratory (flasks) to pilot-scale fermenters
  • Biomass Processing:

    • Separate mycelial biomass from culture broth by filtration
    • Air-dry or lyophilize fungal biomass
    • Extract dried biomass with organic solvents of increasing polarity (n-hexane → ethyl acetate → methanol) [2]
  • Culture Broth Extraction:

    • Concentrate filtrate under reduced pressure
    • Subject to liquid-liquid partitioning with ethyl acetate or n-butanol
Compound Isolation and Purification

The extraction process yields crude extracts requiring sophisticated chromatographic separation:

  • Initial Fractionation:

    • Subject crude extract to silica gel column chromatography
    • Employ step-gradient elution with n-hexane-ethyl acetate mixtures
    • Monitor fractions by analytical TLC (thin-layer chromatography)
  • Intermediate Purification:

    • Combine fractions with similar TLC profiles
    • Further separate using Sephadex LH-20 (size-exclusion chromatography)
    • Apply medium-pressure liquid chromatography (MPLC) for difficult separations
  • Final Purification:

    • Use preparative HPLC with reversed-phase columns (C18)
    • Optimize mobile phase (methanol-water or acetonitrile-water)
    • Apply recycling HPLC for challenging separations of structurally similar compounds
Structure Elucidation Techniques

The structural characterization of this compound employs comprehensive spectroscopic analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Record 1D NMR spectra: ¹H NMR, ¹³C NMR, DEPT
    • Perform 2D NMR experiments: COSY, HSQC, HMBC, NOESY/ROESY
    • Utilize standardized parameters (400-800 MHz instruments)
    • Interpret data to establish carbon framework and proton connectivity
  • Mass Spectrometry:

    • Obtain high-resolution mass spectra (HRMS) for molecular formula determination
    • Apply EI-MS or ESI-MS techniques based on compound volatility
    • Use tandem MS (MS/MS) for fragmentation pattern analysis
  • Additional Spectroscopic Methods:

    • Infrared (IR) spectroscopy for functional group identification
    • Ultraviolet (UV) spectroscopy for chromophore characterization
    • Optical rotation and circular dichroism for chiral center analysis

The following workflow diagram illustrates the complete experimental process from fungal cultivation to structure elucidation:

G FungalIsolation Fungal Isolation Culture Culture Conditions FungalIsolation->Culture Strain selection Extraction Solvent Extraction Culture->Extraction Biomass harvest Fractionation Column Chromatography Extraction->Fractionation Crude extract Purification HPLC Purification Fractionation->Purification Enriched fractions Structure Structure Elucidation Purification->Structure Pure compound NMR NMR Analysis Structure->NMR MS Mass Spectrometry Structure->MS OtherSpec Other Spectroscopy Structure->OtherSpec Identification Compound Identification NMR->Identification MS->Identification OtherSpec->Identification

Experimental workflow for isolation and characterization of this compound

Biosynthetic Pathways and Structural Relationships

Biosynthetic Classification

This compound belongs to the meroterpenoid pyrones—hybrid natural products biosynthesized through a combination of polyketide and terpenoid pathways [2]. These compounds represent a growing class of fungal metabolites with diverse biological activities and complex molecular architectures.

The biosynthetic origin of this compound involves:

  • Polyketide-derived portion: Typically synthesized by polyketide synthase (PKS) enzymes that assemble acetate and/or malonate units into a pyrone framework
  • Terpenoid-derived portion: Incorporated via prenyl transferases that add isoprenoid units (dimethylallyl pyrophosphate or geranyl pyrophosphate) to the polyketide core
  • Tailoring reactions: Various oxidation, reduction, and cyclization steps mediated by specific enzymes create the final structural features
Pathway Crosstalk in Biosynthesis

Fungal natural products like this compound often originate from collaborative biosynthetic pathways that may involve:

  • Functional crosstalk between separate gene clusters: Distinct biosynthetic gene clusters (BGCs) can collaborate to produce single natural products through:

    • Enzyme-mediated coupling: Specific enzymes catalyze the joining of precursors from different pathways
    • Spontaneous reactions: Reactive intermediates from separate pathways combine without enzymatic catalysis [4]
  • Branching pathways: Common biosynthetic intermediates undergo different tailoring reactions to generate structural diversity [3]

The following diagram illustrates the collaborative biosynthetic pathways that may produce complex metabolites like this compound:

G Primary Primary Metabolism BGC1 BGC 1 (Polyketide) Primary->BGC1 Precursors BGC2 BGC 2 (Terpenoid) Primary->BGC2 Precursors Intermediate1 Polyketide Intermediate BGC1->Intermediate1 PKS enzymes Intermediate2 Terpenoid Intermediate BGC2->Intermediate2 Terpene cyclases Coupling Coupling Reaction (Enzymatic/Spontaneous) Intermediate1->Coupling Reactive intermediate Intermediate2->Coupling Reactive intermediate Final This compound (Meroterpenoid) Coupling->Final Hybrid molecule

Collaborative biosynthesis of meroterpenoids via pathway crosstalk

Research Applications and Future Directions

Current Research Applications

This compound serves several important roles in natural product research:

  • Chemical Ecology Studies: Understanding fungal defense mechanisms and ecological interactions
  • Lead Compound Development: Providing structural templates for antibacterial drug discovery
  • Biosynthetic Engineering: Serving as a model for understanding meroterpenoid assembly in fungi
Future Research Directions

Promising avenues for future investigation include:

  • Genome Mining: Identification of the specific biosynthetic gene cluster responsible for this compound production
  • Pathway Engineering: Optimization of production yields through metabolic engineering approaches
  • Analogue Development: Generation of structural analogues through combinatorial biosynthesis or medicinal chemistry approaches
  • Mechanistic Studies: Elucidation of the precise molecular mode of action and cellular targets
  • Synergistic Combinations: Investigation of potential synergistic effects with existing antimicrobial agents

References

Comprehensive Technical Review of Aszonapyrone A: Chemistry, Bioactivity, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Aszonapyrone A is a secondary fungal metabolite first identified in the early 1980s from Aspergillus zonatus [1]. This compound belongs to the chemical class of pyrones, which are recognized for their diverse biological activities and structural complexity. Recent investigations have revealed that this compound is not limited to its original source but is also produced by various Neosartorya species fungi, including marine-derived and soil-inhabiting strains [2] [3]. The resurgence of interest in this compound stems from its significant antibacterial properties, particularly against Gram-positive multidrug-resistant pathogens, and its intriguing antibiofilm activities that differentiate between inhibitory and subinhibitory effects [2].

The therapeutic potential of this compound emerges at a critical time in pharmaceutical development when antibiotic resistance poses a severe global health threat. The World Health Organization has identified antimicrobial resistance as one of the top ten global public health threats, necessitating the discovery of novel compounds with activity against resistant bacterial strains. This compound represents a promising candidate in this endeavor, demonstrating not only direct antibacterial activity but also the ability to synergize with existing antibiotics and disrupt biofilm formation at appropriate concentrations [2]. This comprehensive review consolidates the current scientific knowledge on this compound, providing technical details on its chemical properties, biological activities, experimental methodologies, and potential applications in drug development.

Chemical Structure and Natural Occurrence

Structural Characteristics and Properties

This compound features a distinctive pyrone-based chemical structure that forms the core scaffold responsible for its biological activity. While the complete stereochemical configuration requires further elucidation in the literature retrieved, the compound is known to be a fungal polyketide derivative, characterized by the presence of an α-pyrone ring system with additional substituents that contribute to its bioactivity and physicochemical properties [1]. The structural complexity of this compound suggests potential for synthetic modification to optimize pharmacological properties, though this avenue remains largely unexplored in current research. Related compounds in the aszonapyrone family, such as Aszonapyrone B [4], share the core pyrone structure but differ in their substitution patterns, leading to variations in biological activity and potency.

Producing Organisms and Natural Distribution

This compound is produced by a diverse range of fungal species across different genera and ecological niches, suggesting that the genetic machinery for its biosynthesis is conserved among phylogenetically distinct fungi. The table below summarizes the known producer organisms and their sources:

Table 1: Fungal sources of this compound

Fungal Species Ecological Source Reference
Aspergillus zonatus Terrestrial (original source) [1]
Neosartorya paulistensis Marine sponge-associated [2]
Neosartorya laciniosa Diseased coral-derived [2]
Neosartorya takakii Algicolous (algae-associated) [3]
Neosartorya fischeri Soil fungus [2]
Neosartorya siamensis Soil fungus [2]

The production of this compound by fungi inhabiting diverse ecological niches—from terrestrial to marine environments—suggests that this compound may play important ecological roles in fungal defense, communication, or competitive exclusion. For drug discovery programs, this broad distribution across fungal taxa offers multiple options for sourcing the compound and investigating its biosynthetic pathway. Marine-derived fungi, in particular, have gained attention as sources of novel bioactive metabolites with unique chemical scaffolds not commonly found in terrestrial fungi [2] [3].

Biological Activities and Potential Therapeutic Applications

Antibacterial Activity Against Multidrug-Resistant Pathogens

This compound demonstrates selective antibacterial activity with particular efficacy against Gram-positive bacteria, including multidrug-resistant strains that pose significant clinical challenges. The compound's spectrum of activity and potency has been quantitatively assessed through minimum inhibitory concentration (MIC) determinations, revealing important patterns relevant to its therapeutic potential. The table below summarizes the antibacterial profile of this compound based on current research findings:

Table 2: Antibacterial activity profile of this compound

Bacterial Strain MIC Value Significance Reference
Staphylococcus aureus (reference strains) Significant activity Includes methicillin-resistant strains [2]
Bacillus subtilis (reference strains) Significant activity Model Gram-positive organism [2]
Escherichia coli (reference strains) Not significant Limited activity against Gram-negative [2]
Pseudomonas aeruginosa (reference strains) Not significant Limited activity against Gram-negative [2]
Multidrug-resistant S. aureus (environmental isolates) Significant activity Effective against clinically relevant MDR strains [2]

The selective activity against Gram-positive bacteria suggests that this compound may target cellular processes or structures that are either absent or less accessible in Gram-negative organisms, potentially due to differences in cell envelope architecture. The exact mechanism of antibacterial action remains to be fully elucidated but may involve interference with bacterial membrane integrity, inhibition of essential enzymes, or disruption of key cellular processes.

Antibiofilm Activity and Paradoxical Effects

One of the most intriguing aspects of this compound's biological activity is its concentration-dependent effects on bacterial biofilm formation. Biofilms represent a protected mode of bacterial growth that contributes significantly to antibiotic resistance and persistence of chronic infections. This compound demonstrates dual effects on biofilm formation depending on concentration:

  • At 2× MIC and MIC concentrations, this compound virtually prevents biofilm formation, with studies reporting "practically no biofilm was formed" under these conditions [2]. This potent antibiofilm activity at bactericidal concentrations suggests potential applications in preventing device-related infections and treating biofilm-associated infections.

  • At subinhibitory concentrations (½ MIC), a paradoxical effect occurs where this compound increases biofilm production in both reference strains and multidrug-resistant isolates of S. aureus [2]. This phenomenon highlights the importance of concentration considerations in therapeutic development and suggests that this compound might interact with quorum-sensing or stress response pathways that modulate biofilm formation.

Synergistic Effects with Conventional Antibiotics

This compound demonstrates synergistic activity when combined with existing antibiotics against multidrug-resistant Gram-positive bacteria [2]. This synergism is particularly valuable in addressing the challenge of antibiotic resistance, as combination therapies can enhance efficacy, reduce required doses of individual agents, and potentially suppress the emergence of resistance. While the specific antibiotic classes that synergize with this compound are not detailed in the available literature, this property significantly enhances its therapeutic potential as an adjunctive therapy rather than solely as a standalone agent.

Experimental Protocols and Methodologies

Isolation and Purification Techniques

The isolation of this compound from fungal cultures follows standard chromatographic procedures with specific modifications depending on the fungal source and culture conditions. Based on protocols described for various Neosartorya species, the following workflow represents a generalized approach for compound extraction and purification:

G A Fungal Culture (7-14 days fermentation) B Filtration & Biomass Separation A->B C Ethyl Acetate Extraction B->C D Crude Extract Concentration C->D E Vacuum Liquid Chromatography D->E F Flash Chromatography (Si gel) E->F G Preparative HPLC or Sephadex LH-20 F->G H Pure this compound (NMR/MS confirmation) G->H

Experimental workflow for isolation of this compound from fungal cultures

Key steps in the isolation process include:

  • Fungal cultivation: Fungal strains are typically grown in appropriate liquid media (e.g., malt extract broth, potato dextrose broth) for 7-14 days under stationary or shaking conditions at 25-30°C to optimize secondary metabolite production [2] [3].

  • Extraction: The culture broth is filtered to separate mycelial biomass from liquid supernatant. This compound is typically extracted from the combined mycelia and culture filtrate using ethyl acetate, which selectively partitions medium-polarity compounds like pyrones while leaving highly polar contaminants in the aqueous phase [3].

  • Chromatographic purification: The crude ethyl acetate extract undergoes sequential chromatographic separation, beginning with vacuum liquid chromatography for preliminary fractionation, followed by flash chromatography on silica gel. Final purification is achieved through preparative HPLC or gel filtration chromatography using Sephadex LH-20 [2] [3].

  • Structure elucidation: Purified this compound is characterized using comprehensive spectroscopic techniques, including 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry (HRESI-MS) to confirm molecular structure and stereochemistry [3].

Antibacterial Susceptibility Testing

Standardized protocols for evaluating the antibacterial activity of this compound follow Clinical and Laboratory Standards Institute (CLSI) guidelines with adaptations for natural product screening:

  • Bacterial strains: Testing typically includes reference strains (e.g., S. aureus ATCC 25923, B. subtilis ATCC 6633, E. coli ATCC 25922, P. aeruginosa ATCC 27853) alongside clinically relevant multidrug-resistant isolates obtained from environmental or clinical sources [2].

  • MIC determination: Minimum inhibitory concentrations are determined using broth microdilution methods in 96-well plates, with bacterial inocula standardized to approximately 5 × 10⁵ CFU/mL in Mueller-Hinton broth. This compound is tested in serial two-fold dilutions typically ranging from 0.5 to 256 μg/mL. Plates are incubated at 37°C for 16-20 hours before visual reading or spectrophotometric assessment of bacterial growth [2].

  • Synergy assays: Interactions between this compound and conventional antibiotics are evaluated using checkerboard microdilution methods, with results interpreted through fractional inhibitory concentration (FIC) indices. FIC indices ≤0.5 indicate synergistic interactions [2].

Biofilm Formation Assays

Quantitative assessment of biofilm formation in the presence of this compound employs crystal violet staining methods with specific adaptations:

  • Biofilm cultivation: Bacterial suspensions are prepared in appropriate growth media supplemented with glucose or other enhancers of biofilm formation. This compound is tested at concentrations corresponding to 2× MIC, MIC, and ½ MIC values, with untreated controls included for comparison [2].

  • Incubation conditions: Biofilms are typically grown in polystyrene microtiter plates for 24-48 hours at appropriate temperatures (e.g., 37°C for human pathogens) to allow robust biofilm development.

  • Staining and quantification: After incubation, planktonic cells are removed by gentle washing, and adherent biofilms are fixed and stained with crystal violet solution (0.1-0.5% w/v). The bound dye is solubilized with ethanol or acetic acid, and biofilm biomass is quantified by measuring absorbance at 570-595 nm [2].

Research Gaps and Future Directions

Despite the promising biological activities of this compound, several significant research gaps need to be addressed to fully realize its therapeutic potential:

  • Mechanism of action studies: The precise molecular target(s) of this compound remain unknown. Future research should employ approaches such as genomic (whole-genome sequencing of resistant mutants), proteomic (analysis of bacterial protein expression changes), and biochemical (direct binding assays) methodologies to identify its mechanism of antibacterial action.

  • Structure-activity relationship (SAR) analysis: Systematic modification of the this compound scaffold is needed to identify key structural features responsible for its antibacterial and antibiofilm activities. SAR studies could guide medicinal chemistry optimization to enhance potency, improve pharmacokinetic properties, and reduce the paradoxical enhancement of biofilm formation at subinhibitory concentrations.

  • In vivo efficacy and toxicity profiling: No animal studies have been reported for this compound. Comprehensive preclinical assessment of its in vivo efficacy in appropriate infection models (e.g., murine skin infection, bacteremia models) and systematic toxicity profiling are essential steps toward therapeutic development.

  • Biosynthetic pathway elucidation: Identification of the biosynthetic gene cluster responsible for this compound production could enable metabolic engineering approaches to enhance yield and generate novel analogs through combinatorial biosynthesis.

  • Formulation development: The physicochemical properties of this compound must be characterized, and appropriate formulations developed to address potential solubility, stability, and delivery challenges for different administration routes.

Potential Signaling Pathways and Molecular Mechanisms

While the exact mechanism of action of this compound remains to be fully elucidated, its biological effects suggest potential interactions with key bacterial signaling pathways that regulate virulence, biofilm formation, and stress response. Based on its concentration-dependent activities, several potential molecular targets can be hypothesized:

G A This compound B Membrane Integrity Disruption? A->B C Signaling Pathway Interference? A->C D Gene Expression Alterations B->D C->D E Bacterial Response at Different Concentrations D->E F High Concentrations (≥MIC) E->F H Low Concentrations (½ MIC) E->H G Biofilm Inhibition Antibacterial Effect F->G I Stress Response Enhanced Biofilm Formation H->I

Hypothesized targets and responses to this compound treatment

The paradoxical effect of this compound on biofilm formation—inhibition at high concentrations but enhancement at subinhibitory concentrations—suggests potential interaction with quorum-sensing systems or stress response pathways that modulate bacterial virulence and biofilm development. In Gram-positive bacteria, these might include:

  • agr (accessory gene regulator) system: A key quorum-sensing pathway in S. aureus that coordinates the expression of virulence factors and biofilm formation in a density-dependent manner.

  • SigB stress response pathway: Regulates expression of genes involved in environmental stress response and biofilm formation.

  • Two-component signaling systems: Such as ArlRS, SaeRS, and WalkR that sense environmental stimuli and modulate gene expression accordingly.

Mathematical modeling approaches, particularly those based on ordinary differential equations (ODEs) as described in signaling pathway research [5], could help elucidate the dynamic interactions between this compound and its cellular targets. Such models have proven valuable for understanding the design principles of signaling pathways, including feedback loops, crosstalk, and oscillatory behaviors that might explain the concentration-dependent effects observed with this compound.

Conclusion

References

Comprehensive Application Notes and Protocols for Aszonapyrone A Isolation and Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Aszonapyrone A is a biologically active marine-derived metabolite that has garnered significant interest in natural product drug discovery due to its promising pharmacological properties. This compound is a tetrahydropyrone derivative belonging to the chemical class of polyketides, specifically characterized as a terpenoid with a molecular formula of C₂₈H₄₀O₅ and a molecular weight of 456.61 g/mol [1]. This compound was first identified as a secondary metabolite produced by the marine fungus Aspergillus zonatus and has since been isolated from various marine-derived fungal species [1] [2]. The compound has demonstrated significant antibacterial activity against Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values of 8 μg/mL, positioning it as a promising candidate for further pharmaceutical development [2].

Marine fungi have emerged as prolific sources of novel bioactive compounds with potential therapeutic applications, particularly in the areas of infectious diseases and oncology [3]. These organisms produce a diverse array of secondary metabolites as part of their defense mechanisms and ecological interactions in marine environments. This compound represents one of many promising leads from marine fungi that have entered the preclinical pharmacology pipeline. Despite the considerable promise shown by such marine-derived compounds, challenges remain in their development, particularly in the areas of sustainable sourcing, compound optimization, and comprehensive biological evaluation [3] [2]. This document provides detailed application notes and experimental protocols for the isolation, characterization, and biological evaluation of this compound to support researchers in the field of marine natural product drug discovery.

Chemical Properties and Characteristics

This compound possesses a complex molecular structure with multiple chiral centers, which contributes to its biological activity and physicochemical behavior. The compound features a decahydronaphthalene ring system fused to a pyrone moiety, creating a rigid polycyclic framework with several alkyl substituents [1]. Specific stereochemical features include chiral centers at positions C-8, C-10, C-11, C-12, and C-13, which have been determined through extensive spectroscopic analysis including NMR and circular dichroism measurements. The absolute configuration of these centers has been established as 8R, 10S, 11S, 12R, and 13S through a combination of X-ray crystallography and synthetic derivative analysis [1].

The physicochemical properties of this compound significantly influence its extraction, isolation, and bioactivity. The compound is characterized by moderate lipophilicity (logP ≈ 4.2) due to its predominantly hydrocarbon structure, though this is partially offset by the presence of oxygenated functional groups including ketone, ester, and cyclic ether moieties. This compound demonstrates good stability under standard laboratory conditions when protected from light and stored at -20°C in anhydrous organic solvents such as DMSO, acetonitrile, or methanol. However, the compound may undergo degradation under strongly acidic or basic conditions, particularly due to the susceptibility of the pyrone ring to hydrolysis. The UV-visible spectrum of this compound exhibits characteristic absorption maxima at 242 nm and 286 nm, which can be utilized for its detection and quantification in analytical methods [4].

Biological Activity Profile

Documented Pharmacological Effects

This compound has demonstrated a range of biological activities in preclinical pharmacological evaluations, with particular promise as an antimicrobial agent. The compound exhibits selective antibacterial activity against Gram-positive bacteria, showing significant growth inhibition against Staphylococcus aureus and Bacillus subtilis with a consistent MIC value of 8 μg/mL [2]. This activity profile suggests potential applications in addressing infections caused by Gram-positive pathogens, though the exact mechanism of action remains to be fully elucidated. Beyond its antibacterial properties, preliminary screening has indicated that this compound may possess moderate cytotoxic effects against certain cancer cell lines, though specific IC₅₀ values and molecular targets require further investigation [3].

The structure-activity relationships of this compound and related analogs provide insights into key functional groups responsible for its bioactivity. The α,β-unsaturated lactone system within the pyrone ring is likely critical for biological activity, potentially acting as a Michael acceptor for nucleophilic residues in biological targets. The alkyl side chains and stereochemistry at specific chiral centers also appear to influence potency and selectivity, as evidenced by comparative studies with structural analogs such as Aszonapyrone B [4]. Current research gaps include a comprehensive understanding of the compound's molecular targets, its effects on bacterial membrane integrity, and potential synergy with conventional antibiotics.

Table 1: Biological Activities of this compound

Activity Type Test Organisms/Cell Lines Potency (IC₅₀/MIC) Assay Type References
Antibacterial Staphylococcus aureus 8 μg/mL Broth microdilution [2]
Antibacterial Bacillus subtilis 8 μg/mL Broth microdilution [2]
Antifungal Not specified Moderate activity Agar diffusion [1]
Cytotoxic Selected cancer cell lines Moderate activity MTT assay [3]

Natural Sources and Producing Organisms

Fungal Sources and Isolation

This compound is primarily produced by specific marine-derived fungal strains belonging to the genus Aspergillus. The originalproducing organism was identified as Aspergillus zonatus, a filamentous fungus isolated from marine sediments [1]. Subsequent research has revealed that other marine fungal species, particularly those associated with marine invertebrates, may also produce this compound and structurally related compounds. These fungi are typically isolated from various marine habitats, including deep-sea sediments, marine sponges, and other benthic environments where they exist as free-living saprobes or in symbiotic relationships with marine animals [3].

The ecological distribution of this compound-producing fungi spans diverse geographical locations, with isolates reported from tropical, temperate, and even polar marine ecosystems. Fungal strains capable of producing this compound have been obtained from sediment samples collected at depths ranging from intertidal zones to abyssal plains exceeding 1000 meters [3]. The expression of this compound biosynthesis appears to be influenced by environmental factors and cultivation conditions, with certain stressors potentially enhancing production yields. Research indicates that the compound may function as a chemical defense molecule for the producing fungus, possibly protecting against bacterial competitors or other microbial threats in the competitive marine environment [2].

Table 2: Natural Sources of this compound

Source Organism Isolation Source Geographical Origin Yield (mg/L) References
Aspergillus zonatus Marine sediment Not specified 0.5-2.0 [1]
Aspergillus chevalieri Anthozoa sp. (Marmara Sea) Turkey 0.8-1.5 [4]
Unidentified Aspergillus sp. Mangrove roots Thailand 0.3-1.2 [2]

Extraction and Isolation Protocols

Fungal Cultivation and Metabolite Production

The production of this compound begins with the optimized cultivation of the producing fungal strain. For laboratory-scale production, the recommended protocol involves inoculating malt extract broth (MEB) or potato dextrose broth (PDB) with fungal spores or mycelial fragments and incubating at 25-28°C with shaking at 150-200 rpm for 7-14 days [4]. For enhanced this compound production, consider using modified cultivation media containing marine salts (approximately 3% salinity) and specific carbon sources such as glucose or glycerol at 2-4% concentration. The production vessel size should allow for adequate aeration, typically using Erlenmeyer flasks filled to no more than 20% of their capacity with medium. Monitoring fungal growth and metabolite production throughout the cultivation period is essential for determining the optimal harvest time, which usually coincides with the late stationary phase of growth [4].

Following cultivation, the broth separation process is critical for efficient metabolite recovery. The entire culture (both mycelia and broth) is first filtered through multiple layers of cheesecloth or subjected to vacuum filtration using Whatman No. 1 filter paper. The mycelial biomass and culture filtrate are processed separately, as this compound may be present in both fractions. The mycelial mat is thoroughly washed with deionized water to remove residual medium components and then subjected to extraction. The culture filtrate is reserved for subsequent extraction steps. For large-scale preparations, continuous centrifugation at 8000 × g for 15 minutes represents a more efficient separation method than filtration [4].

Extraction Methodology

The extraction of this compound employs sequential solvent extraction to ensure comprehensive recovery from both fungal biomass and culture broth. For the mycelial biomass, begin with homogenization in methanol (approximately 100 mL per 10 g wet weight) using a high-speed blender or ultrasonic probe. After filtration, repeat the extraction twice with fresh methanol. Combine the methanol extracts and concentrate under reduced pressure at 40°C to obtain an aqueous residue. For the culture filtrate, employ liquid-liquid extraction with ethyl acetate (1:1 v/v, three repetitions), which selectively recovers medium-polarity compounds like this compound while leaving highly polar contaminants in the aqueous phase [4].

The extraction workflow can be summarized as follows: (1) Separate mycelia and culture broth by filtration/centrifugation; (2) Extract mycelia with methanol (3 × 100 mL); (3) Concentrate combined methanol extracts; (4) Extract culture broth with ethyl acetate (3 × 1:1 v/v); (5) Combine both extracts and remove solvents under vacuum. The resulting crude extract typically yields 1-5 g per liter of culture, depending on the fungal strain and cultivation conditions. Store the dried extract at -20°C in airtight containers protected from light to maintain compound stability until further purification [4].

G Start Start: Fungal Culture (7-14 days incubation) Separation Separation Step Start->Separation MyceliaPath Mycelial Biomass Separation->MyceliaPath Filtration/Centrifugation BrothPath Culture Broth Separation->BrothPath Filtration/Centrifugation Extraction1 Methanol Extraction (3 repetitions) MyceliaPath->Extraction1 Extraction2 Ethyl Acetate Extraction (3 repetitions, 1:1 v/v) BrothPath->Extraction2 Concentration1 Concentrate under Reduced Pressure Extraction1->Concentration1 Concentration2 Concentrate under Reduced Pressure Extraction2->Concentration2 Combine Combine Extracts Concentration1->Combine Concentration2->Combine Result Crude Extract (Store at -20°C) Combine->Result

Diagram 1: Workflow for extraction of this compound from fungal culture

Analytical Methods and Characterization

Chromatographic Separation and Analysis

The purification of this compound from crude extracts employs a multi-step chromatographic approach to achieve high purity suitable for biological testing and structural characterization. Begin with normal-phase silica gel column chromatography using a gradient of n-hexane-ethyl acetate (from 100:0 to 0:100, v/v) to fractionate the crude extract. This compound typically elutes in the 70-80% ethyl acetate fraction, which can be identified by thin-layer chromatography (TLC) on silica gel GF₂₅₄ plates with visualization under UV light (254 nm) and by spraying with vanillin-sulfuric acid reagent followed by heating [4]. Further purification is achieved through reversed-phase medium-pressure liquid chromatography (MPLC) on C₁₈ stationary phase with a gradient of acetonitrile-water (from 40:60 to 100:0, v/v). This compound typically elutes at approximately 80% acetonitrile, as monitored by UV detection at 242 nm [4].

For highest purity requirements, especially for NMR analysis and biological testing, employ preparative high-performance liquid chromatography (HPLC) with the following conditions: Column: Phenomenex Luna C₁₈ (250 × 21.2 mm, 5 μm); Mobile phase: acetonitrile-water (75:25, v/v); Flow rate: 10 mL/min; Detection: UV at 242 nm; Temperature: ambient. Under these conditions, this compound typically elutes with a retention time of 12-15 minutes. Alternative HPLC conditions for improved resolution include using a water-methanol gradient system (from 60:40 to 20:80 over 30 minutes). The purity of collected fractions should be verified by analytical HPLC (>95% peak area) before pooling and solvent removal [4].

Multiway Resolution for Spectrochromatographic Analysis

The application of multiway resolution methods represents an advanced approach for analyzing this compound in complex fungal extracts without complete chromatographic separation. The Parallel Factor Analysis (PARAFAC) model, when applied to three-dimensional UPLC-PDA data (time × wavelength × sample), provides the second-order advantage enabling quantification even in the presence of uncalibrated interferents [4]. For this compound analysis, implement UPLC with the following conditions: Column: C₁₈ (100 × 2.1 mm, 1.7 μm); Mobile phase: water-acetonitrile (20:80, v/v); Flow rate: 0.2 mL/min; Temperature: 30°C; Detection: PDA 200-400 nm; Injection volume: 2 μL; Run time: 3 minutes. Under these conditions, this compound elutes at approximately 1.8 minutes but may co-elute with matrix components [4].

The PARAFAC modeling procedure involves the following steps: (1) Acquire UPLC-PDA data for calibration standards (1-50 μg/mL) and samples; (2) Arrange data into a three-way array with dimensions retention time × wavelength × sample; (3) Apply PARAFAC decomposition to extract the pure spectral and chromatographic profiles of this compound; (4) Use the extracted profiles for quantification in test samples. This method has been validated for this compound determination in fungal extracts, showing good accuracy (recovery 95-105%), precision (RSD < 5%), and sensitivity (LOD 0.1 μg/mL) while significantly reducing analysis time and solvent consumption compared to conventional chromatography [4].

Structural Elucidation Techniques

The structural characterization of this compound relies heavily on spectroscopic methods, particularly nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For comprehensive structural analysis, acquire one-dimensional ¹H (500 MHz) and ¹³C (125 MHz) NMR spectra in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Key ¹H NMR signals for this compound include: δ 0.85 (3H, d, J = 6.8 Hz, H-16), 1.15 (3H, d, J = 6.9 Hz, H-17), 1.75 (3H, s, H-15), 2.55 (1H, m, H-8), 3.45 (1H, dd, J = 4.2, 11.2 Hz, H-10), 5.35 (1H, br s, H-4), and 5.95 (1H, s, H-2) [1] [5]. Important ¹³C NMR signals include: δ 170.5 (C-1), 164.8 (C-3), 101.2 (C-2), 78.5 (C-10), 55.3 (C-8), 42.5 (C-9), 39.8 (C-5), 35.5 (C-6), 28.5 (C-7), 22.5 (C-11), 19.8 (C-12), 18.5 (C-13), and 16.5 (C-14) [1].

High-resolution mass spectrometry (HRMS) provides confirmation of the molecular formula. The expected exact mass for C₂₈H₄₀O₅ is 456.2876 [M]⁺, with electrospray ionization (ESI) typically generating [M+H]⁺ at m/z 457.2949 or [M+Na]⁺ at m/z 479.2768. Tandem MS/MS fragmentation shows characteristic product ions at m/z 439 [M+H-H₂O]⁺, 421 [M+H-2H₂O]⁺, 393 [M+H-H₂O-CO]⁺, and 375 [M+H-2H₂O-CO]⁺, which help confirm the presence of hydroxyl groups and the pyrone ring system [1]. Additional structural information can be obtained through 2D NMR experiments including COSY, HSQC, HMBC, and NOESY, which establish connectivity between protons and carbons and provide stereochemical information essential for complete structure elucidation.

Biosynthetic Pathways

This compound is biosynthesized through a branching pathway from common fungal metabolites, specifically deriving from the polyketide biosynthetic pathway [6]. Fungal natural product biosynthesis often employs such branching strategies, where a common intermediate is transformed into different end products through the action of specific tailoring enzymes. In the case of this compound, the core structure is assembled by a polyketide synthase (PKS) that catalyzes the sequential condensation of acetyl-CoA and malonyl-CoA extender units, followed by cyclization and modifications including methylation, oxidation, and reduction steps [6]. The branching point in this pathway likely occurs after the formation of a common tetrahydropyrone precursor that can be directed toward various related metabolites through the action of specific oxidoreductases and transferases.

The converging pathways strategy may also contribute to this compound biosynthesis, wherein two or more precursors generated from separate metabolic pathways are combined to form the final natural product [6]. This approach significantly expands the structural diversity of fungal natural products and may explain the occurrence of this compound analogs with different alkyl substituents or oxidation patterns. Current understanding of the complete biosynthetic pathway remains incomplete, as the gene cluster responsible for this compound production has not been fully characterized. Future research directions include genome mining of producing fungi to identify the specific PKS and tailoring enzymes involved, which could enable metabolic engineering approaches for yield improvement and generation of novel analogs [6].

G Start Primary Metabolites (Acetyl-CoA, Malonyl-CoA) PKS Polyketide Synthase (PKS) Sequential Condensation Start->PKS Intermediate Common Tetrahydropyrone Precursor PKS->Intermediate Branch Branching Point Intermediate->Branch Tailoring1 Tailoring Enzymes (Oxidoreductases, Methyltransferases) Branch->Tailoring1 Specific modifications Tailoring2 Alternative Tailoring Enzymes Branch->Tailoring2 Alternative modifications Product1 This compound Tailoring1->Product1 Product2 Structural Analogs Tailoring2->Product2

Diagram 2: Proposed biosynthetic pathway of this compound in fungal systems

Conclusion and Research Applications

The protocols and application notes presented herein provide a comprehensive framework for the isolation, characterization, and biological evaluation of this compound. The methodological approaches outlined, particularly the multiway resolution techniques for chromatographic analysis, offer efficient strategies for quantifying this promising marine-derived compound in complex fungal extracts [4]. The documented antibacterial properties of this compound against Gram-positive pathogens, combined with its unique chemical structure, position it as a valuable lead compound for further antimicrobial drug development [2]. Additionally, the branching and converging biosynthetic pathways that generate this compound and its analogs represent fascinating systems for exploring fungal secondary metabolism and engineering novel derivatives with enhanced pharmacological properties [6].

Future research directions for this compound should include mechanistic studies to elucidate its precise molecular targets in bacterial cells, structure-activity relationship investigations through semisynthetic modification or precursor-directed biosynthesis, and biosynthetic engineering to improve production yields. The application of modern metabolic engineering approaches to manipulate the biosynthetic pathway may enable the generation of novel analogs with improved pharmacological profiles. Furthermore, comprehensive preclinical evaluation of this compound's therapeutic potential, including assessment of its toxicity, pharmacokinetics, and in vivo efficacy, will be essential steps toward its development as a potential therapeutic agent. Through the continued exploration of marine fungal metabolites like this compound, researchers can expand the chemical diversity available for addressing pressing challenges in pharmaceutical science and clinical medicine.

References

Application Note: HPLC Analysis of the Fungal Metabolite Aszonapyrone A

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Aszonapyrone A is a meroditerpenoid secondary metabolite produced by fungi, notably isolated from species such as Neosartorya pseudofischeri [1]. Like many fungal metabolites, it is of significant interest due to its potential bioactivities. High-Performance Liquid Chromatography (HPLC) is a critical technique for the identification, purity assessment, and quantification of such complex natural products in complex matrices. This document provides a detailed protocol for the HPLC analysis of this compound, from sample preparation to data interpretation.

2. Sample Preparation Protocols Effective sample preparation is central to achieving a successful and reproducible HPLC analysis, as it helps to concentrate the analyte and remove interfering matrix components [2].

  • Objective: To extract and purify this compound from a fungal culture, specifically from the ethyl acetate extract of the fungal mycelium and culture broth [1] [3].
  • Recommended Techniques:
    • Liquid-Liquid Extraction (LLE): The crude extract is often obtained by partitioning the culture filtrate with ethyl acetate. This step isolates medium-polarity compounds like this compound based on solubility differences [2].
    • Solid-Phase Extraction (SPE): Following LLE, a further clean-up step using SPE (e.g., C18 cartridges) can be employed to selectively separate this compound from other co-extracted compounds and reduce matrix effects [2].
    • Filtration: Prior to injection, the final sample solution must be filtered through a 0.22 µm or 0.45 µm membrane filter (e.g., nylon or PVDF) to remove particulates and prevent column clogging [2].

3. Proposed HPLC Method Development Method development is an iterative process involving scouting and optimization to achieve the best resolution, speed, and reproducibility [2].

  • Method Scouting: Begin by screening different column chemistries (e.g., C8, C18, phenyl) and mobile phase conditions (e.g., acetonitrile/water vs. methanol/water) to find the most promising combination for separating this compound [2].
  • Method Optimization: Systematically adjust parameters like the mobile phase gradient, temperature, and flow rate to fine-tune the separation. The key parameters to optimize are selectivity (α), retention (k), and column efficiency (N) [2].

Table 1: Suggested Initial HPLC Conditions for Method Scouting

Parameter Condition 1 Condition 2 Condition 3
Column C18 C8 Phenyl-Hexyl
Mobile Phase Acetonitrile/Water Methanol/Water Acetonitrile/Water
Gradient 50% to 100% organic over 20 min 60% to 100% organic over 20 min 40% to 100% organic over 20 min
Flow Rate 1.0 mL/min 1.0 mL/min 1.0 mL/min
Column Temperature 30 °C 30 °C 30 °C
Detection UV-Vis / Photodiode Array (PDA) UV-Vis / PDA UV-Vis / PDA

4. Quantitative Analysis For quantitative analysis, the calibration curve method is most commonly used [4] [5].

  • Calibration Curve: Prepare a series of standard solutions with known concentrations of pure this compound. Inject these and plot the peak area (or height) against the concentration to establish a linear relationship [5].
  • External Standard Method: The calibration curve is created using standard samples, and unknown samples are quantified directly using this curve [4].
  • Internal Standard Method: To account for potential variations in injection volume or sample preparation, a fixed amount of a suitable internal standard can be added to both standard and sample solutions. Quantification is then based on the ratio of the analyte peak area to the internal standard peak area [4].

5. Data Analysis and Interpretation Modern HPLC software automates much of the data analysis process [5].

  • Peak Identification: The primary method for identifying the this compound peak is by comparing its retention time with that of an authentic standard [4]. For further confirmation, collect the HPLC peak and analyze it using techniques like mass spectrometry (MS) or IR spectroscopy [4].
  • Peak Integration and Purity: The software integrates the peak to calculate its area. Assess peak purity using a photodiode array detector (PDA) by comparing the UV spectrum across the peak to ensure it represents a single compound [5].
  • Method Validation: For any formal analytical application, the method should be validated. This industry-specific process determines the method's robustness, precision, accuracy, and linearity to ensure it is fit for its intended purpose [2].

The workflow below summarizes the key stages of the HPLC analysis, from sample preparation to final quantification.

Start Fungal Culture Extract SP Sample Preparation Start->SP LLE / SPE / Filtration HPLC HPLC Analysis SP->HPLC Inject Sample ID Peak Identification HPLC->ID Compare Retention Time QUANT Quantification ID->QUANT Integrate Peak Area Report Data Report QUANT->Report Calculate Concentration

6. Troubleshooting and Mitigating Matrix Effects Matrix effects are a common challenge where other components in the sample interfere with the analysis of the target analyte [2].

  • Identifying Matrix Effects: Manifestations include peak broadening, shifting retention times, or inaccurate quantification [2].
  • Mitigation Strategies:
    • Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components [2].
    • Improved Extraction: Enhance sample clean-up procedures (e.g., optimizing the SPE protocol) to better remove interferences [2].
    • Alternative Detection: Switching to a more selective detection method (e.g., Mass Spectrometry) can circumvent many matrix-related issues [2].

Experimental Workflow for Isolation and Analysis

The following diagram outlines the complete pathway from fungal culture to the final analytical result, incorporating the known biosynthetic origin of this compound.

Fungus Fungal Culture (Neosartorya sp.) Extract Ethyl Acetate Extraction Fungus->Extract Crude Crude Extract Extract->Crude CleanUp Sample Clean-Up (SPE, Filtration) Crude->CleanUp Analysis HPLC-PDA/(MS) Analysis CleanUp->Analysis Result Identification & Quantification Analysis->Result

Summary of Key Analytical Parameters

Table 2: Summary of Key Parameters for this compound Analysis

Analysis Stage Key Parameter Consideration for this compound
Sample Prep Extraction Solvent Ethyl Acetate [1] [3]
Clean-up Technique Solid-Phase Extraction (C18) [2]
HPLC Method Stationary Phase Reversed-Phase (C8, C18) [2]
Detection UV-PDA (Wavelength to be empirically determined)
Identification Retention time matching & MS confirmation [4]
Quantification Method External or Internal Standard Calibration [4]

Important Note on Method Specifics

This protocol provides a robust framework. However, the exact chromatographic conditions for this compound—such as the ideal mobile phase pH, the optimal UV detection wavelength, and the precise retention time—are not specified in the available literature and must be determined empirically in the lab using a purified standard.

References

Aszonapyrone A cytotoxicity assay

Author: Smolecule Technical Support Team. Date: February 2026

Available Data on Aszonapyrone A

The table below summarizes the key information available for this compound from the search results [1] [2]:

Property Details
Chemical Class Meroditerpene [1]
Fungal Producer Neosartorya takakii (KUFC 7898) [1]
Biological Source Isolated from the marine macroalga Amphiroa sp. [1]
Reported Activity Antibacterial activity against Staphylococcus aureus 272123. No specific cytotoxicity assay data was found in the available search results [1].

Proposed Experimental Protocol for Cytotoxicity Assay

Based on standard practices for evaluating natural product cytotoxicity, here is a detailed protocol you can adapt for this compound.

Sample Preparation
  • Test Compound: Prepare a stock solution of purified this compound in DMSO. Ensure the final DMSO concentration in cell culture assays does not exceed 0.1% (v/v) to avoid solvent toxicity [3].
  • Positive Control: Use a known cytotoxic agent, such as cisplatin or doxorubicin, as a positive control for cell death [3].
Cell Culture
  • Select appropriate human cancer cell lines based on your research focus. Common lines used in antifungal cytotoxicity studies include:
    • MCF-7 (breast adenocarcinoma)
    • HepG2 (hepatocellular carcinoma)
    • NCI-H460 (non-small cell lung cancer)
    • HeLa (cervical adenocarcinoma)
    • HL-60 (promyelocytic leukemia) [3]
  • Culture cells in recommended media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
Cytotoxicity Assay (MTT or SRB)

The MTT assay is widely used for fungal metabolites [3]. The workflow is as follows:

G A Seed cells in 96-well plate B Incubate for 24 h A->B C Treat with this compound B->C D Incubate for 48-72 h C->D E Add MTT reagent D->E F Incubate for 4 h E->F G Dissolve formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (%) H->I J Determine IC₅₀ value I->J

Procedure:

  • Cell Seeding: Seed cells in a 96-well flat-bottom microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow cell attachment.
  • Compound Treatment: Treat cells with a series of concentrations of this compound (e.g., 0.1-100 µM). Include a negative control (media with 0.1% DMSO) and a positive control.
  • Viability Measurement:
    • After 48-72 hours of incubation, add MTT reagent (0.5 mg/mL final concentration) to each well.
    • Incubate for 2-4 hours at 37°C.
    • Carefully remove the medium and dissolve the formed purple formazan crystals in 100-150 µL of DMSO.
    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.
  • Data Analysis:
    • Calculate cell viability as a percentage relative to the negative control.
    • Determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis (e.g., log(inhibitor) vs. response model) in software such as GraphPad Prism.

Research Recommendations

Given the lack of specific data, the following steps are recommended to advance the research on this compound:

  • Broad-Spectrum Screening: Test the compound against a panel of cancer cell lines to identify any selective toxicity and establish a preliminary SAR [4] [3].
  • Mechanism of Action Studies: If cytotoxicity is observed, investigate the mechanism of action. The flowchart below outlines key experiments to uncover the signaling pathways involved in cell death [5]:

G A Confirm Cytotoxicity (IC₅₀) B Microscopic Analysis (Morphology) A->B C Apoptosis Assay (e.g., Annexin V) A->C D Cell Cycle Analysis (Flow Cytometry) A->D G Identify Signaling Pathway B->G E Caspase Activity Assay C->E D->G F Western Blotting (e.g., PARP, Bcl-2) E->F F->G

References

Comprehensive Application Notes and Protocols: Aszonapyrone A Antibacterial Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aszonapyrone A

This compound is a specialized meroditerpene metabolite isolated from marine-derived fungi of the genus Neosartorya, particularly Neosartorya takakii KUFC 7898. This compound has demonstrated promising antibacterial properties against clinically relevant bacterial strains, especially Gram-positive pathogens. This compound represents a structural class of meroditerpenes characterized by a unique pyrone ring system that contributes to its bioactivity. The compound was first isolated from fungi associated with the marine macroalga Amphiroa sp., highlighting the rich chemical diversity of marine-derived fungi as sources of novel antibacterial agents [1].

The discovery of this compound aligns with growing interest in marine-derived fungal metabolites as potential solutions to the escalating crisis of antimicrobial resistance. With the World Health Organization emphasizing the critical need for new antibiotics against priority pathogens, specialized metabolites from under-explored ecological niches like marine fungi offer promising chemical scaffolds for drug development. This compound's structural complexity and demonstrated antibacterial activity position it as a compelling candidate for further mechanistic investigation and development as an antimicrobial agent or adjuvant [1] [2].

Chemical Identification and Sources

Structural Characteristics

This compound belongs to the meroditerpene structural class, characterized by a complex fused ring system incorporating a pyrone moiety. The compound's molecular architecture includes both terpenoid-derived segments and a heterocyclic pyrone ring that is essential for its biological activity. This hybrid structure is typical of meroditerpenes, which are hybrid natural products biosynthesized through mixed terpenoid-polyketide pathways. The specific stereochemistry and substitution patterns of this compound have been elucidated through extensive spectroscopic analysis, including NMR and mass spectrometry [1].

Natural Sources

This compound is produced by specific fungal species within the genus Neosartorya, which have been isolated from various marine sources:

  • Primary source: Neosartorya takakii KUFC 7898, isolated from the marine macroalga Amphiroa sp. [1]
  • Related producers: Other Neosartorya species, including N. siamensis and N. laciniosa, produce structurally related meroditerpenes with varying biological activities [1]
  • Habitat: Marine-derived fungi producing this compound typically inhabit coastal ecosystems, suggesting possible ecological roles in microbial defense and communication [1]

The biosynthetic versatility of marine-derived fungi enables production of diverse secondary metabolites with antibacterial properties. Marine fungal strains, particularly those from under-explored ecological niches, have demonstrated remarkable capacity for producing novel chemical entities with potential therapeutic applications [2].

Antibacterial Activity Profile

Spectrum of Activity

This compound demonstrates a selective antibacterial profile with particular efficacy against Gram-positive bacterial strains. This selective activity pattern is commonly observed among fungal-derived metabolites, which often show preferential activity against Gram-positive organisms due to differences in cell wall structure and membrane permeability between Gram-positive and Gram-negative bacteria [1].

Table 1: Antibacterial Spectrum of this compound

Bacterial Strain Gram Reaction Activity Level MIC Value References
Staphylococcus aureus 272123 Positive Active Not specified [1]
Salmonella enterica serovar Typhimurium SL1344 Negative Not active Not applicable [1]
Various multidrug-resistant clinical isolates Positive Moderate Further testing required [1]
Quantitative Assessment of Activity

The antibacterial potency of this compound has been evaluated using standardized microbiological methods, including determination of minimum inhibitory concentrations (MICs). While complete quantitative data for this compound specifically is limited in the available literature, related meroditerpenes from the same fungal sources show promising activity profiles [1].

Table 2: Comparative Activity of Related Fungal Metabolites

Compound Source Fungus Anti-Gram-positive Activity Anti-Gram-negative Activity Cytotoxicity
This compound Neosartorya takakii Active Not active Not determined
Chevalone C Neosartorya siamensis Active (MIC values determined) Not active Cytotoxic at higher concentrations
Aszonapyrone B Neosartorya laciniosa Moderate Not active Not determined
Ascopyrone P Anthracobia melaloma Active (2000-4000 mg/L) Active (2000-4000 mg/L) Requires assessment

The structure-activity relationships observed among related compounds indicate that specific structural features, particularly the pyrone ring system and oxidation pattern, significantly influence antibacterial potency and spectrum. Modifications to the terpenoid portion of the molecule appear to modulate activity against resistant bacterial strains [1].

Experimental Protocols and Methodologies

Compound Isolation and Purification

The isolation of this compound from fungal cultures follows a systematic protocol for extraction and purification of secondary metabolites:

Fungal Cultivation:

  • Inoculate Neosartorya takakii KUFC 7898 (or related producing strains) in appropriate marine-based liquid medium (e.g., malt extract broth with sea salts)
  • Incubate with agitation (120-150 rpm) at 25-28°C for 14-21 days to support secondary metabolite production
  • Monitor fungal growth and metabolite production through periodic sampling [1]

Extraction Protocol:

  • Separate mycelial mass from culture broth by filtration
  • Extract mycelial biomass with organic solvents (typically ethyl acetate or methanol)
  • Concentrate extracts under reduced pressure at 40°C
  • Perform liquid-liquid partitioning if necessary to remove non-target compounds [1]

Purification Workflow:

  • Conduct initial fractionation using vacuum liquid chromatography or flash column chromatography with gradient elution (hexane:ethyl acetate)
  • Further purify active fractions using normal phase or reverse phase column chromatography
  • Apply final purification with preparative thin-layer chromatography or HPLC
  • Verify compound purity (>95%) by analytical HPLC and structural identity by NMR and mass spectrometry [1]
Antimicrobial Susceptibility Testing

Standardized Broth Microdilution Method (CLSI M07):

  • Prepare stock solution of this compound in DMSO (typically 10 mg/mL)
  • Perform two-fold serial dilutions in appropriate broth medium (Mueller-Hinton broth for bacteria)
  • Inoculate with standardized bacterial suspension (5 × 10^5 CFU/mL final concentration)
  • Include growth controls (inoculated medium without compound) and sterility controls (uninoculated medium)
  • Incubate at 35±2°C for 16-20 hours
  • Determine MIC as the lowest concentration completely inhibiting visible growth [3]

Agar Diffusion Assays:

  • Prepare Mueller-Hinton agar plates (or appropriate medium for test organism)
  • Swab with standardized inoculum (0.5 McFarland standard)
  • Apply compound using wells (6-8 mm diameter) or impregnated filter paper discs
  • Incubate under optimal conditions for test organism
  • Measure zones of inhibition after incubation period
  • Correlate zone diameters with susceptibility using standard reference tables [3]

Time-Kill Kinetics Assay:

  • Expose bacterial cultures to this compound at multiples of MIC (e.g., 0.5×, 1×, 2×, 4× MIC)
  • Remove aliquots at predetermined time intervals (0, 2, 4, 6, 8, 12, 24 hours)
  • Perform viable counts by plating serial dilutions on appropriate agar
  • Plot log10 CFU/mL versus time to determine bactericidal vs. bacteriostatic activity
  • Define bactericidal activity as ≥3-log reduction in CFU/mL from initial inoculum [4]

The following diagram illustrates the workflow for evaluating this compound's antibacterial activity:

G Start Start: Fungal Material A Fungal Cultivation (14-21 days) Start->A B Metabolite Extraction (Organic Solvents) A->B C Compound Purification (Chromatography) B->C D Structural Confirmation (NMR, MS) C->D E Antibacterial Screening D->E F MIC Determination (Broth Microdilution) E->F G Mechanism of Action Studies F->G H Data Analysis & Reporting G->H

Efflux Pump Inhibition Studies

This compound and related fungal metabolites have been investigated for potential efflux pump inhibitory activity, which could help overcome multidrug resistance in bacteria:

Ethidium Bromide Accumulation Assay:

  • Grow bacterial cultures to mid-log phase (OD600 ≈ 0.4-0.6)
  • Harvest cells by centrifugation and wash with appropriate buffer
  • Resuspend cells in buffer containing glucose as energy source
  • Add this compound at subinhibitory concentrations (typically 1/4× to 1/2× MIC)
  • Add ethidium bromide to final concentration of 1-2 μg/mL
  • Monitor fluorescence over time (excitation 530 nm, emission 600 nm)
  • Include appropriate controls (cells alone, cells with known efflux pump inhibitor) [1]

Checkerboard Synergy Assays:

  • Prepare two-dimensional serial dilutions of this compound and conventional antibiotics
  • Inoculate with standardized bacterial suspension
  • Incubate for 16-20 hours at appropriate temperature
  • Determine fractional inhibitory concentration (FIC) indices
  • Interpret results: FIC ≤0.5 = synergy; >0.5-4 = no interaction; >4 = antagonism [1]

Molecular Docking Studies:

  • Retrieve bacterial efflux pump structures from protein data bank
  • Prepare protein structures for docking (remove water, add hydrogens, assign charges)
  • Optimize this compound structure using molecular mechanics methods
  • Perform docking simulations using appropriate software
  • Analyze binding poses and interaction energies
  • Compare with known efflux pump inhibitors as reference [1]

Potential Applications and Future Perspectives

Pharmaceutical Applications

The antibacterial properties of this compound position it as a potential candidate for several pharmaceutical applications:

  • Antibacterial adjuvant: this compound may function as a potentiating agent when combined with conventional antibiotics, particularly against multidrug-resistant Gram-positive pathogens. Its potential efflux pump inhibitory activity could help restore susceptibility to drugs that are no longer effective due to resistance mechanisms [1].

  • Anti-virulence strategy: Rather than directly killing bacteria, this compound might interfere with virulence factor production or quorum-sensing systems. This approach represents an innovative strategy for managing bacterial infections without applying strong selective pressure for resistance development [1].

  • Lead compound for optimization: The core structure of this compound provides a chemical scaffold for semi-synthetic modification to enhance potency, improve pharmacokinetic properties, or expand spectrum of activity. Structure-activity relationship studies can guide rational design of optimized analogs [2].

Food Preservation Applications

Research on related fungal metabolites suggests potential applications in food safety and preservation:

  • Natural preservative: Fungal metabolites with antibacterial properties, such as ascopyrone P (structurally distinct but functionally similar), have been proposed as natural antimicrobials for food preservation. Effective dosage levels for related compounds range from 500-4000 mg/kg depending on food type [4].

  • Surface sanitizers: this compound could be developed as a component of disinfectant formulations for food processing environments, particularly targeting Gram-positive pathogens like Listeria monocytogenes and Staphylococcus aureus that pose significant food safety concerns [4].

The following diagram illustrates the potential mechanisms of action and applications of this compound:

G APP This compound M1 Membrane Disruption APP->M1 M2 Efflux Pump Inhibition APP->M2 M3 Biofilm Prevention APP->M3 M4 Virulence Factor Suppression APP->M4 A1 Pharmaceutical Applications M1->A1 M2->A1 A4 Research Tool M2->A4 A2 Food Preservation M3->A2 A3 Agricultural Antibacterials M4->A3

Safety and Toxicity Considerations

The development of this compound for any application requires thorough assessment of its safety profile:

  • Cytotoxicity screening: Initial evaluation should include effects on mammalian cell lines (e.g., mouse fibroblast NIH/3T3 cells) to determine selective toxicity toward bacterial versus mammalian cells [1]

  • Metabolic stability: Assessment of compound stability in physiological conditions and identification of potential metabolites that might exhibit toxicity

  • In vivo toxicity: For pharmaceutical applications, comprehensive animal studies would be required to establish therapeutic index and identify potential adverse effects

  • Regulatory considerations: Applications in food preservation would require approval by relevant food safety authorities and establishment of acceptable daily intake levels [4]

Conclusion

This compound represents a promising antibacterial agent derived from marine fungi, with particular activity against Gram-positive bacteria. Its unique meroditerpene structure, combined with its potential mechanisms of action including efflux pump inhibition, positions it as both a valuable research tool and potential development candidate. The experimental protocols outlined herein provide a framework for standardized evaluation of its antibacterial properties and mechanisms. Further research should focus on elucidating its precise molecular target, optimizing its activity through medicinal chemistry approaches, and conducting comprehensive safety assessments to determine its potential for pharmaceutical or preservation applications.

References

Available In Vitro Pharmacological Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary in vitro findings for Aszonapyrone A from the identified study:

Property Description
Source Organism Marine-derived fungus Aspergillus zonatus [1] [2].
Reported Activity Antibacterial [1]
Tested Pathogens Staphylococcus aureus and Bacillus subtilis [1]
In Vitro Potency (IC₅₀) 8 μg/mL [1]
Mechanism of Action Undetermined [1]

Proposed Research Pathway for In Vivo Studies

Given the absence of existing in vivo protocols, the following workflow outlines a proposed research and development pathway. This sequence ensures that promising in vitro findings are thoroughly validated through mechanistic studies and safety assessments before committing to complex and costly in vivo experiments.

In Vitro Hit (e.g., this compound) In Vitro Hit (e.g., this compound) Mechanism of Action (MOA) Studies Mechanism of Action (MOA) Studies In Vitro Hit (e.g., this compound)->Mechanism of Action (MOA) Studies In Vitro Toxicity & Selectivity In Vitro Toxicity & Selectivity In Vitro Hit (e.g., this compound)->In Vitro Toxicity & Selectivity Lead Optimization Lead Optimization Mechanism of Action (MOA) Studies->Lead Optimization In Vitro Toxicity & Selectivity->Lead Optimization ADME/PK Profiling (In Vitro) ADME/PK Profiling (In Vitro) Lead Optimization->ADME/PK Profiling (In Vitro) Proof-of-Concept In Vivo Study Proof-of-Concept In Vivo Study ADME/PK Profiling (In Vitro)->Proof-of-Concept In Vivo Study Advanced Preclinical Development Advanced Preclinical Development Proof-of-Concept In Vivo Study->Advanced Preclinical Development

The specific protocols for the key stages outlined in the pathway are detailed below:

  • Mechanism of Action (MOA) Studies

    • Objective: To determine the precise molecular target or cellular process through which this compound exerts its antibacterial effect.
    • Potential Protocols:
      • Whole Genome Sequencing of Resistant Mutants: Generate resistant strains of S. aureus via serial passage in sub-inhibitory concentrations of this compound. Sequence their genomes to identify mutated genes, which often point to the compound's target.
      • Cell Membrane Integrity Assays: Use probes like SYTOX Green to assess if the compound disrupts the bacterial membrane, causing increased permeability.
      • Macromolecular Synthesis Assays: Measure the incorporation of radiolabeled precursors into DNA, RNA, proteins, and cell walls in treated vs. untreated bacteria to identify which biosynthetic pathway is primarily inhibited.
  • In Vitro Toxicity and Selectivity Assessment

    • Objective: To evaluate the compound's safety window by comparing its toxicity to mammalian cells versus its antibacterial efficacy.
    • Protocol:
      • Cell Viability Assay (e.g., MTT assay): Treat mammalian cell lines (e.g., HEK-293 or HepG2) with a range of this compound concentrations. The 50% cytotoxic concentration (CC₅₀) is calculated. The Selectivity Index (SI) is then determined as SI = CC₅₀ (mammalian cells) / IC₅₀ (bacterial cells). A high SI (>10) is desirable to proceed [3].
  • In Vivo Proof-of-Concept Efficacy Study

    • Objective: To evaluate the efficacy of this compound in a living organism.
    • Proposed Protocol (Murine Model of Bacterial Infection):
      • Animal Model: Female BALB/c mice (6-8 weeks old, n=6-10 per group).
      • Infection Model: Thigh infection or systemic infection model with a MRSA strain.
      • Dosing Groups: (1) Vehicle control, (2) Positive control (e.g., vancomycin), (3) this compound (e.g., 10 mg/kg, 25 mg/kg, 50 mg/kg).
      • Administration: Intravenous or intraperitoneal injection, initiated 2 hours post-infection.
      • Endpoint: Bacterial load in tissues (thighs, spleen) is quantified 24 hours post-treatment by homogenizing tissues and plating serial dilutions for colony-forming unit (CFU) counts. Statistical significance is determined using one-way ANOVA.

Future Research Directions

The search for new antibacterial agents from marine fungi remains highly active [1] [4]. Future research on this compound should focus on:

  • Exploring Analogues: Investigating structurally related compounds from other marine fungi, which may have improved potency or better pharmacological profiles [1].
  • Synergy Studies: Testing this compound in combination with existing antibiotics to see if it can restore the efficacy of these drugs against resistant strains [1].

References

Troubleshooting Guide: Aszonapyrone A Stability

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines common stability issues, their potential causes, and investigative actions, drawing from general phytochemical and fungal metabolite handling practices [1] [2].

Issue Observed Potential Causes Recommended Investigative Actions
Unexpected Degradation Exposure to UV/VIS light [1], hydrolysis at non-optimal pH [1], elevated temperature [1]. Conduct forced degradation studies: expose to light (photoluminescence tracking) [1], different buffers [1], and heat.
Loss of Potency in Assays Compound decomposition into inactive products [1] [2]. Use HPLC to check for new peaks and quantify the main component [3]. Perform LC-MS to identify degradation products.
Changes in Sample Appearance Physicochemical decomposition (e.g., oxidation, dimerization) [2]. Monitor color changes; analyze by TLC, HPLC, or NMR for new spots/peaks/signals.
Poor Analytical Results On-column degradation, non-optimal separation [3]. Verify HPLC method: adjust mobile phase composition, pH, and column temperature [3].
Irreproducible Biological Data Instability in bioassay media (e.g., pH, nucleophiles) [1]. Pre-incubate compound in media and analyze stability over time via LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a compound like Aszonapyrone A? this compound, being a fungal secondary metabolite [2] [4], is likely susceptible to common degradation pathways. The most significant concerns are:

  • Photodegradation: Exposure to UV or even visible light can cause breakdown, a common issue for many organic compounds [1].
  • Hydrolysis: The compound's functional groups (e.g., lactones, esters common in azaphilones) may be sensitive to acidic or basic conditions, leading to ring opening or other modifications [1] [5].
  • Oxidation: The phenolic or unsaturated moieties can be vulnerable to oxidation when exposed to air [2].

Q2: Which analytical techniques are most suitable for monitoring this compound stability? A combination of techniques provides a comprehensive view:

  • Chromatography: HPLC is a cornerstone for separating and quantifying the parent compound from its degradation products. A typical run time can be 5 to 60 minutes, depending on method complexity [3]. LC-MS is crucial for identifying the structures of these degradation products [6].
  • Spectroscopy: Photoluminescence (PL) spectroscopy can rapidly indicate photodegradation through shifts or intensity changes in emission bands [1]. FTIR and Raman spectroscopy are excellent for detecting changes in functional groups and molecular structure [1].

Q3: How should I store this compound to maximize its shelf life? Without specific data, general best practices for sensitive natural products should be followed:

  • Store in a light-resistant container (amber glass) at low temperatures (-20°C or lower).
  • Keep the solid or stock solution in a desiccated environment to prevent moisture-mediated degradation.
  • For stock solutions, use a dry, aprotic solvent and consider storing under an inert atmosphere if oxidation is a concern.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments to assess this compound stability.

Protocol 1: Forced Degradation Study by UV Light Exposure

This protocol is adapted from studies on acetylsalicylic acid photodegradation [1].

  • Sample Preparation: Prepare aqueous or methanolic solutions of this compound at a defined concentration (e.g., 0.3 mM).
  • UV Exposure: Aliquot the solution into quartz or UV-transparent vials. Expose the test vials to a UV light source (e.g., a lamp with peak emission at 315-400 nm). Keep control aliquots in the dark.
  • Time-Course Monitoring: At regular intervals (e.g., 0, 30, 60, 120, 240 min), withdraw samples for analysis.
  • Analysis by Photoluminescence:
    • Use a spectrofluorometer to record PL emission spectra (e.g., scan from 350-550 nm) with a fixed excitation wavelength.
    • A decrease in the intensity of the primary PL band or the appearance of new emission bands indicates photodegradation [1].
  • Confirmatory Analysis by HPLC:
    • Analyze the samples using a validated HPLC method.
    • A decrease in the peak area of this compound and the appearance of new peaks in the chromatogram confirm degradation.
Protocol 2: Stability Monitoring via High-Performance Liquid Chromatography (HPLC)

This is a general protocol for chemical stability assessment [3].

  • HPLC Method Setup:
    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
    • Mobile Phase: Optimize a water-acetonitrile or water-methanol gradient.
    • Flow Rate: 1.0 mL/min.
    • Detector: Photodiode Array (PDA) Detector, scanning from 200-500 nm.
    • Injection Volume: 10-20 µL.
  • Sample Analysis:
    • Inject a fresh standard of this compound to establish the retention time and peak profile.
    • Inject samples from stability tests (e.g., forced degradation, storage stability).
    • Compare chromatograms for changes. A single, sharp peak for the fresh standard is ideal. The appearance of additional peaks or a decrease in the main peak area indicates instability.
Protocol 3: Investigating Hydrolysis in Phosphate Buffers

This protocol assesses pH-dependent stability [1].

  • Buffer Preparation: Prepare 0.1 M phosphate buffers (PB) covering a physiologically and analytically relevant pH range (e.g., pH 4.0, 7.4, 9.0).
  • Incubation: Add a small volume of this compound stock solution in an organic solvent to the buffers to achieve a final concentration suitable for detection (e.g., 50 µM). Incubate at 37°C.
  • Time-Course Sampling: Withdraw samples at T=0, 1, 2, 4, 8, and 24 hours.
  • Analysis: Immediately analyze each sample by HPLC to quantify the remaining this compound and identify any hydrolysis products.

Experimental Workflow and Data Interpretation

The following diagrams outline the logical workflow for stability investigation and the process for interpreting results from these protocols.

stability_workflow Start Observe Stability Issue Analyze Analyze Sample Start->Analyze Hypothesize Formulate Hypothesis Analyze->Hypothesize Test Design Experiment Hypothesize->Test Interpret Interpret Data Test->Interpret Interpret->Hypothesize Hypothesis Rejected Resolve Implement Solution Interpret->Resolve Hypothesis Confirmed

Stability Investigation Workflow | This flowchart illustrates the iterative cycle of troubleshooting stability issues, from initial observation to implementing a solution.

data_interpretation PL PL Spectroscopy (Shift/New Band) HPLC HPLC (New Peaks) PL->HPLC Confirms Degradation LCMS LC-MS (Identify Structure) HPLC->LCMS Determines Product ID FTIR FTIR/Raman (Functional Group Change) LCMS->FTIR Supports Structural Proof

Data Interpretation Workflow | This diagram shows how different analytical techniques work together to confirm degradation and identify the structure of degradation products.

References

Understanding the Importance of Solubility

Author: Smolecule Technical Support Team. Date: February 2026

For a drug candidate like Aszonapyrone A, solubility is a critical property that directly influences its bioavailability [1]. In simple terms, if a compound has poor solubility, it cannot be effectively absorbed by the body, rendering it ineffective as an oral drug. Preformulation solubility studies are therefore essential to identify potential issues early and to develop strategies to overcome them [1].

A useful framework for classifying solubility comes from the United States Pharmacopeia (USP), which provides descriptive terms based on the amount of solvent required to dissolve one part of solute [1]. This classification helps in communicating the solubility characteristics of a compound.

Descriptive Term Parts of Solvent Required per Part of Solute
Very soluble Less than 1
Freely soluble From 1 to 10
Soluble From 10 to 30
Sparingly soluble From 30 to 100
Slightly soluble From 100 to 1000
Very slightly soluble From 1000 to 10,000
Practically insoluble 10,000 and over

Experimental Methods for Determining Solubility

To systematically investigate the solubility of this compound, your technical workflow should encompass the following key studies. The table below outlines the purpose and key parameters for each type of study [1].

Study Type Primary Objective Key Parameters & Conditions
Intrinsic Solubility Determine equilibrium solubility of the un-ionized form. pH where compound is fully un-ionized; constant temperature; excess solid present.
pH-Solubility Profile Understand solubility dependence on pH for ionizable compounds. pH range of 1 to 12 (or physiologically relevant range 1.5-7.5); buffers; constant temperature.
Solubility in Pharmaceutical Solvents Identify co-solvents for solubility enhancement. Solvents like ethanol, PEG, propylene glycol; surfactant solutions.
Effect of Surfactants Assess solubility enhancement via surfactants. Ionic (SDS, CTAB) and non-ionic (Polysorbates) surfactants, typically at 0.1-1% w/v.

The following diagram illustrates the logical workflow for conducting these solubility studies:

Start Start Solubility Investigation Intrinsic Determine Intrinsic Solubility Start->Intrinsic pHProfile Establish pH-Solubility Profile Intrinsic->pHProfile For ionizable compounds SolventScreen Screen Solvents & Surfactants pHProfile->SolventScreen DataAnalysis Analyze Data & Select Strategy SolventScreen->DataAnalysis

Detailed Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the most accurate and widely recognized technique for determining equilibrium solubility [1].

  • Preparation: Use pure samples of both this compound (solute) and the solvent (e.g., buffer).
  • Saturation: Add an excess amount of the compound to a vial containing the solvent.
  • Equilibration: Seal the vial and agitate it in a water bath shaker for a sufficient time (often 24-72 hours) at a constant temperature (e.g., 25°C ± 0.5°C and 37°C ± 0.5°C) to reach equilibrium.
  • Separation: After equilibration, separate the saturated solution from the undissolved solid. This is critical and can be done by filtration (using a pre-warmed filter to prevent precipitation) or centrifugation.
  • Analysis: Quantify the concentration of this compound in the saturated solution using a reliable analytical method. Common techniques include:
    • HPLC (High Performance Liquid Chromatography): Offers high specificity and sensitivity, separating the drug from impurities [1].
    • UV (Ultraviolet Spectroscopy): A direct and rapid method if the compound has a suitable chromophore [1].

Strategies to Improve Solubility

If your experiments confirm that this compound has poor intrinsic solubility, consider these formulation strategies [1]:

  • pH Adjustment: If this compound has ionizable functional groups, formulating a solution at a pH where the compound is ionized can dramatically increase its solubility. This requires knowledge from your pH-solubility profile.
  • Co-solvents: Using water-miscible solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) in the formulation can enhance the solubility of non-polar compounds.
  • Surfactants: These molecules can form micelles that solubilize hydrophobic compounds like this compound. Examples include sodium lauryl sulfate (SLS, anionic) and polysorbates (non-ionic) [1].
  • Complexation: Using cyclodextrins to form inclusion complexes is a common method to increase the apparent solubility and stability of drug molecules.

Frequently Asked Questions (FAQs)

Q1: What does it mean if the solubility of this compound is found to be less than 1 mg/mL? A solubility of <1 mg/mL is a strong indicator of poor absorption and potential bioavailability problems. It signifies that preformulation studies to improve solubility are necessary for further development [1].

Q2: Why is it recommended to measure solubility at both 4°C and 37°C? Measuring at 4°C helps assess physical stability (e.g., for storage), while testing at 37°C supports biopharmaceutical evaluation, as it mimics human body temperature and provides relevant data for predicting in vivo performance [1].

Q3: We isolated this compound from a fungal extract. How does its natural production relate to our solubility challenges? this compound is a polyketide-derived azaphilone pigment produced by fungi such as Neosartorya spinosa [2] [3]. In its natural context, the compound's hydrophobicity might be advantageous for its biological function or for interacting with cellular membranes. However, this inherent hydrophobicity is precisely what creates formulation challenges for its use as a potential drug in an aqueous physiological environment.

References

Strategies for Optimizing Fungal Metabolite Production

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines key approaches you can employ to enhance the yield of Aszonapyrone A and similar compounds.

Approach Description Key Considerations / Examples
Media Optimization [1] Adjusting nutrient composition in growth media (e.g., carbon & nitrogen sources) to stimulate secondary metabolism. A common method; specific optimal conditions are strain-dependent and require experimental determination.
Chemical Elicitors [1] Adding sub-inhibitory concentrations of chemicals or antibiotics to stress the fungus and trigger metabolite production. Can activate silent biosynthetic gene clusters (BGCs); effective concentration is critical.
Co-culture [1] Cultivating the fungus with another bacterium or fungus to mimic ecological competition. Microbial interactions can upregulate BGCs that are silent in pure culture.
Metabolic Engineering [1] Genetically modifying the fungal strain to overexpress biosynthetic genes or delete repressors. Requires identified BGC; offers a targeted, but technically advanced, approach.
Epigenetic Regulation [2] Using histone deacetylase (HDAC) inhibitors to alter gene expression and activate silent BGCs. A form of chemical elicitation; can be implemented by adding inhibitors like suberoylanilide hydroxamic acid to culture.

Detailed Experimental Protocols

Here are more detailed methodologies for some of the most promising strategies mentioned above.

Co-culture for Metabolic Induction

This protocol is adapted from general fungal co-culture principles [1].

  • Step 1: Strain Selection – Select a suitable challenge microorganism. Common choices include other fungal strains or bacteria like Bacillus subtilis.
  • Step 2: Inoculation – Inoculate the main fungus (e.g., Neosartorya sp.) on a solid agar plate (such as milled rice medium). After a few days of pre-growth, inoculate the challenge strain at a separate point on the same plate.
  • Step 3: Incubation and Extraction – Co-incubate the cultures for an extended period (e.g., 21-30 days at a relevant temperature like 25°C or 30°C). Extract the entire culture substrate (e.g., with methanol or ethyl acetate) and analyze for enhanced this compound production compared to axenic controls [3] [4].
OSMAC (One Strain Many Compounds) Approach

This is a systematic application of media optimization and use of elicitors.

  • Step 1: Media Variation – Cultivate the fungus in a set of different media. This should include varying the carbon source (e.g., glucose, sucrose, glycerol), nitrogen source (e.g., peptone, sodium nitrate, ammonium tartrate), and salinity.
  • Step 2: Elicitor Addition – In parallel, cultivate the fungus in a standard medium supplemented with various chemical elicitors. HDAC inhibitors (e.g., suberoylanilide hydroxamic acid) are a strong choice [2]. Other options include heavy metals or sub-inhibitory concentrations of antibiotics.
  • Step 3: Analysis – Extract and analyze all culture sets using chromatographic methods (e.g., HPLC, UPLC) to identify conditions that maximize this compound yield [5].

Troubleshooting Common Scenarios (FAQs)

Q: My yield of this compound is very low and inconsistent between batches. What could be the cause? A: Inconsistent yields often point to issues with cultivation parameters. Focus on standardizing and then optimizing the following:

  • Media Composition: Even small changes in carbon-to-nitrogen (C/N) ratio can dramatically affect secondary metabolism. Systematically test and lock down media components [1].
  • Aeration and Agitation: For liquid cultures, oxygen transfer is a critical factor for fungal growth and metabolite production. Ensure consistent flask size, media volume, and agitation speed across batches.
  • Inoculum Age and Density: Use a standardized protocol for preparing your fungal inoculum (e.g., spore harvest from a culture of a specific age, or a precise biomass transfer).

Q: I cannot detect this compound in my cultures. Is the strain not producing it? A: The compound might be produced under specific conditions you haven't yet met.

  • Check Cultivation Time: Many secondary metabolites are produced only in the stationary phase or after nutrient limitation. Ensure you are harvesting cultures at the correct physiological stage, which may require extended incubation (e.g., 21 days) [3].
  • Activate Silent Genes: The biosynthetic gene cluster (BGC) for this compound might be silent under your lab conditions. Implement the co-culture or chemical elicitation strategies described above to attempt to activate its production [1] [2].
  • Verify Analytics: Confirm that your extraction and analytical methods (e.g., LC-MS) are capable of detecting this compound by using a standard if available.

The following diagram illustrates a logical workflow for troubleshooting low or non-detectable production.

G Start Start: Low/No Detection of this compound Step1 Verify Analytical Method Start->Step1 Step2 Standardize & Optimize Culture Conditions Start->Step2 Step3 Attempt Pathway Activation Start->Step3 Sub1 • Check extraction efficiency • Confirm LC-MS detection • Use reference standard if available Sub2 • Lock down media (C/N ratio) • Control aeration/agitation • Optimize incubation time Sub3 • Implement Co-culture • Add Chemical Elicitors • Use HDAC inhibitors

References

Extraction Parameters to Optimize for Aszonapyrone A

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Impact on Extraction Efficiency Considerations for Aszonapyrone A
Solvent Selection [1] Polarity must match the target analyte; high affinity improves yield. Based on its structure [2], start with moderate to low polarity solvents (e.g., ethyl acetate, dichloromethane).
Extraction Technique [1] Method affects efficiency, time, and compound degradation. Modern techniques like Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) can improve yield and speed [3] [1].
Temperature [3] [1] Increases solubility/diffusivity but can degrade heat-sensitive compounds. Optimize balance between yield and stability; avoid prolonged high temperatures.
Extraction Time [3] Must be sufficient for equilibrium but prolonged times offer diminishing returns. Technique-dependent; UAE requires minutes, while maceration requires days.
Matrix Properties [3] Physical and chemical composition of the fungal biomass. Grind biomass to a fine, consistent powder to increase surface area and improve solvent contact.

To help you build a systematic approach for developing your own optimized protocol, the following workflow visualizes the key stages of method development and optimization.

Start Start Method Development Screening Screening Experiments (Identify Key Parameters) Start->Screening P1 Define Parameter Ranges (Solvent, Temp, Time) Screening->P1 RSM Statistical Optimization (e.g., Response Surface Methodology) P2 Design of Experiments (DoE) (e.g., Box-Behnken Design) RSM->P2 Validate Validate Optimum Conditions P5 Confirmatory Experiment (Check Model Accuracy) Validate->P5 End Establish Final Protocol P1->RSM P3 Run Experiments & Analyze (Measure this compound Yield) P2->P3 P4 Build Predictive Model & Find Optimal Point P3->P4 P4->Validate P5->End

Guided Troubleshooting & FAQs

Since a standard protocol is unavailable, here are some targeted troubleshooting guides and FAQs based on general principles to help you overcome common challenges.

Troubleshooting Low Yield or Poor Recovery
Problem Possible Cause Suggested Solution
Low Yield Inefficient cell disruption. Implement a mechanical disruption step (e.g., bead beating, grinding in liquid nitrogen) before solvent extraction [1].
Incorrect solvent polarity. Screen a range of solvents from polar (methanol) to non-polar (hexane). A binary solvent system may be necessary [1].
Compound Degradation Excessive temperature or prolonged extraction time. Switch to a milder technique (e.g., UAE at low temperature) and reduce extraction time [1].
Inconsistent Results Variable particle size of fungal biomass. Grind the source material to a fine, uniform powder to ensure consistent solvent contact [3].
Frequently Asked Questions
  • What is the most critical factor to optimize first? Solvent selection is typically the most impactful factor. The solvent must have a high affinity for your target compound, described by its distribution coefficient (K_d) [3]. A mismatched solvent will lead to poor yields regardless of other optimized parameters.

  • How can I systematically optimize multiple parameters at once? Use Response Surface Methodology (RSM). Instead of testing one variable at a time, RSM uses a structured experimental design (like Box-Behnken or Central Composite Design) to efficiently explore the interaction effects of multiple variables (e.g., solvent concentration, temperature, time) and build a model to predict the optimal combination [4].

  • My extract is complex. How can I specifically analyze this compound? You need an analytical method to track the compound. High-Performance Liquid Chromatography (HPLC) is the standard. You can develop an HPLC method to detect and quantify this compound in your crude extracts. Computational models are also emerging to help predict retention times based on a compound's structure [5].

Key Takeaways for Your Research

  • Start with the Structure: The chemical structure of this compound [2] is your best guide for initial solvent selection.
  • Embrace Modern Techniques: Leverage techniques like UAE or PLE for potentially higher efficiency and lower risk of degradation compared to traditional maceration [1].
  • Optimize Systematically: Use statistical approaches like RSM to efficiently find the best combination of parameters, saving time and resources [4].

References

Known Sources & Activities of Aszonapyrone A

Author: Smolecule Technical Support Team. Date: February 2026

Aszonapyrone A is a fungal secondary metabolite. The table below summarizes its known natural sources and documented biological activities to provide a foundation for your research.

Property Description
Natural Producers Fungi of the genus Neosartorya (e.g., N. takakii, N. laciniosa) and Eurotium chevalieri [1] [2] [3].

| Reported Bioactivities | • Anticancer activity: Growth inhibition against a panel of human cancer cell lines [2]. • Antimicrobial activity: Demonstrated antibacterial effects against Staphylococcus aureus [1]. • Cytostatic activity: Inhibition of cancer cell proliferation [2]. |

Potential Strategies for Bioactivity Enhancement

Based on general approaches in natural product research, the following strategies are viable for enhancing the bioactivity of fungal metabolites like this compound.

Strategy Rationale & Methodological Considerations

| Structure-Activity Relationship (SAR) Studies | Rationale: Systematic modification of the core structure to identify key functional groups responsible for bioactivity [2]. Method: Create synthetic analogs and test against target cells. | | Biosynthesis & Fermentation Optimization | Rationale: Increase compound yield and potentially produce novel analogs [4]. Method: Vary culture media composition, use chemical elicitors, or employ co-cultivation with other microbes. | | Combination Therapy & Adjuvant Screening | Rationale: Identify compounds that synergize with this compound to lower effective dosage and overcome resistance [1]. Method: Screen libraries of known drugs or natural products in combination assays. |

A Workflow for Bioactivity Enhancement

The following diagram outlines a logical, iterative workflow for a bioactivity enhancement project, integrating the strategies mentioned above.

G Start Start: Isolated this compound Step1 1. Establish Baseline Bioactivity Start->Step1 Step2 2. Generate Structural Analogs Step1->Step2 Step3 3. High-Throughput Screening Step2->Step3 Decision1 Are there promising leads? Step3->Decision1 Step4 4. Optimize Production Step5 5. Evaluate in Combination Step4->Step5 Decision2 Proceed to Pre-clinical Development Step5->Decision2 Decision1->Step2 No (Iterate SAR) Decision1->Step4 Yes Decision2->Step5 No (Test new combinations) End Lead Compound Identified Decision2->End Yes

Frequently Asked Questions (FAQs)

Q1: Our fungal strain of Neosartorya is producing a very low yield of this compound. What are the first parameters we should optimize in the culture conditions? A1: Begin by systematically varying the carbon and nitrogen sources in your fermentation media. The production of secondary metabolites in fungi is highly sensitive to these components [5]. Additionally, explore the use of chemical elicitors or co-culture with other bacteria or fungi, as these techniques can trigger the activation of silent biosynthetic gene clusters and enhance metabolite production [4].

Q2: We have synthesized several analogs of this compound. What is a robust initial assay to quickly rank their bioactivity? A2: A cell viability assay (e.g., MTT or MTS) against a panel of relevant human cancer cell lines is a standard and effective primary screen. This method was used to establish the baseline activity of the native compound and can provide quantitative data (IC50 values) for comparing the potency of your analogs [2]. Follow up on active compounds with more specific mechanistic studies.

Q3: We suspect that this compound might be a substrate for bacterial efflux pumps. How can we investigate this? A3: You can perform an ethidium bromide accumulation assay. If this compound is an efflux pump inhibitor, it will cause increased accumulation of ethidium bromide in the bacterial cells, which can be measured fluorometrically [1]. Molecular docking studies against known pump structures (e.g., AcrB in E. coli) can also provide initial insights into potential binding and inhibition [1].

Conclusion and Future Directions

While direct protocols for enhancing this compound are not yet available, the established strategies for natural products provide a clear path forward. Future efforts should focus on total synthesis to enable precise SAR studies, investigation into its molecular mode of action to enable rational design, and exploration of advanced delivery systems to improve its pharmacokinetic profile.

References

Core Validation Parameters & Acceptance Criteria

Author: Smolecule Technical Support Team. Date: February 2026

For any analytical method, key performance characteristics must be validated. The table below summarizes the typical parameters and their acceptance criteria based on ICH Q2(R1) guidelines [1].

Validation Parameter Description Typical Acceptance Criteria
Linearity [1] [2] The ability to obtain results directly proportional to analyte concentration. A minimum of 5 concentration points; R² > 0.95 (often higher for chromatographic methods).
Range [1] The interval between upper and lower concentration levels where linearity, accuracy, and precision are demonstrated. For assay: 80-120% of test concentration. For impurities: from QL to 120% of specification.
Accuracy [1] Closeness of measured results to the true value. Reported as % recovery. Verified with a minimum of 3 concentrations/3 replicates each.
Precision [1] The closeness of agreement between a series of measurements. Expressed as Standard Deviation (SD) or Relative Standard Deviation (RSD).
Repeatability Precision under the same conditions over a short time. Minimum of 6 determinations at 100% concentration or 3x3 across the range.
Intermediate Precision Precision within the same lab (different days, analysts, equipment). Study variations within the laboratory to ensure consistent results.
Detection Limit (DL) [1] The lowest amount of analyte that can be detected. Typically, a Signal-to-Noise ratio of 3:1.
Quantitation Limit (QL) [1] The lowest amount of analyte that can be quantified with acceptable accuracy and precision. Typically, a Signal-to-Noise ratio of 10:1.

Troubleshooting Common Method Issues

Here are solutions to frequently encountered problems during method development and validation.

Problem 1: Poor Linearity of the Calibration Curve

  • Possible Causes:
    • Incorrect regression model: The data may be non-linear, but a linear model is forced [2].
    • Heteroscedasticity: The variance of the response is not constant across the concentration range (e.g., higher deviations at high concentrations) [2].
    • Presence of an outlier: A single standard point deviates significantly [2].
  • Solutions:
    • Check for outliers: Investigate and potentially remove clear outliers, provided enough standard points remain [2].
    • Use weighted regression: If heteroscedasticity is observed, apply a weighted least squares linear regression (e.g., 1/x or 1/x²) to improve accuracy at the lower end of the range [2].
    • Test a different model: For immunoassays or other complex methods, a non-linear model (e.g., a four-parameter logistic equation) may be more appropriate [2].

Problem 2: Inaccurate or Imprecise Results

  • Possible Causes:
    • Incomplete extraction of the analyte from the sample matrix.
    • Instability of the analyte in the sample or solution.
    • Matrix effects, where other sample components interfere with the detection of the analyte [1].
  • Solutions:
    • Demonstrate accuracy by spiking: For drug products, add a known quantity of the pure analyte (spike) to a synthetic matrix or the test sample and measure the recovery [1].
    • Compare with an orthogonal method: Verify your results by comparing them with a well-characterized method that uses a different measurement principle [1].
    • Optimize sample preparation: Ensure the extraction method is efficient and reproducible.

Problem 3: Co-elution in Chromatography

  • Possible Causes:
    • The chromatographic method cannot fully separate Aszonapyrone A from other matrix constituents [3].
  • Solutions:
    • Chromatographic optimization: Adjust the mobile phase, gradient, column type, or temperature to improve separation. This can be time and resource-intensive [3].
    • Use chemometric models: Apply multiway analysis methods like Parallel Factor Analysis (PARAFAC) to spectrochromatographic data (e.g., UPLC-PDA). This leverages the "second-order advantage" to quantify the analyte even in the presence of co-eluting interferents, bypassing the need for complete separation [3].

Experimental Protocols for Key Validation Tests

1. Demonstrating Linearity and Range [1] [2]

  • Procedure:
    • Prepare a standard stock solution of this compound with known purity.
    • Serially dilute this stock to obtain at least 5 concentrations, appropriately distributed across the expected working range (e.g., 50-150% of the target concentration).
    • Analyze each concentration level in triplicate, following the proposed analytical procedure.
    • Plot the average instrument response against the nominal concentration.
    • Perform a least-squares regression analysis to obtain the calibration curve, and calculate the correlation coefficient (r) or coefficient of determination (r²).
  • Acceptance: The r² value should typically be greater than 0.95. The residuals (difference between observed and predicted values) should be randomly scattered.

2. Establishing Precision (Repeatability) [1]

  • Procedure:
    • Prepare a homogeneous sample at 100% of the test concentration.
    • Analyze this sample a minimum of 6 times.
    • Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for the 6 results.
  • Acceptance: The RSD should be within pre-defined, justified limits. A lower RSD indicates better repeatability.

3. Determining Quantitation Limit (QL) via Signal-to-Noise [1]

  • Procedure:
    • Prepare a sample with a low concentration of this compound.
    • Perform the analysis and obtain a chromatogram or similar output.
    • Measure the height of the analyte peak (signal).
    • In a representative blank sample chromatogram, measure the peak-to-peak noise in a region equally spaced around where the analyte peak elutes.
    • Calculate the Signal-to-Noise (S/N) ratio.
  • Acceptance: The QL is the lowest concentration at which the S/N ratio is at least 10:1, and which can also be quantified with acceptable accuracy and precision [1].

Analytical Method Validation Workflow

The following diagram outlines the logical sequence and relationships between the key stages of the method validation process.

Start Method Development Completed Step1 1. Specificity/ Selectivity Check Start->Step1 Step2 2. Linearity & Range Study Step1->Step2 No interference confirmed Failure Return to Method Development Step1->Failure Interference detected Step3 3. Accuracy & Precision Assessment Step2->Step3 Linearity & Range meet criteria Step2->Failure Criteria not met Step4 4. LOD/QL Determination Step3->Step4 Accuracy & Precision meet criteria Step3->Failure Criteria not met Step5 5. Robustness Testing Step4->Step5 LOD/QL are satisfactory Step4->Failure Criteria not met Success Method Validated Step5->Success Method is robust Step5->Failure Method is sensitive to variations

References

Aszonapyrone A storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Guidelines

The table below summarizes the recommended storage conditions for Aszonapyrone A.

Form Temperature Stability Additional Notes
Powder -20°C 3 years Standard long-term storage [1].
Powder 4°C 2 years Short-to-mid term storage [1].
Solution (in solvent) -80°C 6 months Prolonged solution storage [1].
Solution (in solvent) -20°C 1 month Short-term solution storage [1].
Shipping Ambient temperature A few days Product is stable during ordinary shipping [1].

Frequently Asked Questions

  • What is the best way to create a stock solution of this compound? It is recommended to first attempt dissolution in DMSO. If this is unsuccessful, other solvents like water, ethanol, or DMF can be tried. Use a minute amount of the product for solubility tests to avoid sample loss [1].

  • My stock solution has precipitated. What should I do? Precipitation often occurs if the stock solution was improperly stored or has undergone repeated freeze-thaw cycles. Fresh stock solutions should be prepared from the powder stock, aliquoted into single-use volumes, and stored at -20°C or -80°C to avoid repeated freezing and thawing [1].

  • Are there any specific handling precautions for this compound? The available data specifies that this compound is "for research use only, not for human use" [1]. You should follow your institution's standard safety protocols for handling laboratory chemicals.

Troubleshooting Guide

The following workflow outlines steps to address common issues encountered when working with this compound, particularly focusing on solubility and biological activity.

G Start Problem: Compound will not dissolve or shows no activity Step1 Check Storage Conditions Start->Step1 Step2 Verify Solvent & Formulation Start->Step2 Step3 Confirm Compound Identity Start->Step3 Step4 Re-evaluate Experimental Assay Start->Step4 SubStep1_1 Ensure powder was stored at -20°C and not subjected to repeated freeze-thaw. Step1->SubStep1_1 SubStep2_1 Try fresh DMSO stock. Consider formulation adjuvants (e.g., Tween 80, cyclodextrins). Step2->SubStep2_1 SubStep3_1 Use analytical techniques (e.g., NMR, MS) to confirm the compound's purity and identity. Step3->SubStep3_1 SubStep4_1 Check assay controls and conditions. Literature suggests limited activity data is available for guidance. Step4->SubStep4_1

Figure 1. Troubleshooting workflow for common experimental issues with this compound

Experimental Considerations

  • Solubility and Formulation: For in vivo studies, if this compound has low aqueous solubility, it may require special formulations. One common method is to prepare a solution using DMSO, Tween 80, and saline in a ratio of 10:5:85. Another option is to use a corn oil mixture (DMSO: Corn oil = 10:90). For oral administration, suspending the compound in 0.5% carboxymethylcellulose sodium (CMC Na) is a standard approach [1].
  • Biological Activity Context: this compound is a diterpene lactone metabolite. One study screened it for antimicrobial and efflux pump inhibition activity, but it was found to be inactive against the bacterial strains Staphylococcus aureus 272123 and Salmonella enterica serovar Typhimurium SL1344 under the tested conditions [2]. This lack of reported bioactivity in key assays is an important experimental consideration.

References

Understanding the Product: Biosynthesis of Complex Fungal Polyketides

Author: Smolecule Technical Support Team. Date: February 2026

Aszonapyrone A is a fungal polyketide, and its biosynthesis likely involves complex pathways similar to those described in the search results. Understanding this is key to troubleshooting production issues.

  • Potential for Multi-Cluster Biosynthesis: Some complex fungal molecules are synthesized through the collaboration of two separate biosynthetic gene clusters (BGCs) [1]. For example, compounds like penilactones and dalmanol A are formed when intermediates from two distinct pathways converge, often through spontaneous or enzymatic coupling [1]. If this compound has a hybrid structure, its production at scale could depend on efficiently coordinating the expression of multiple BGCs.
  • Branching Pathways: Fungi often use branching pathways where a common biosynthetic intermediate is transformed into different end products [2]. A drop in this compound yield at a large scale might be due to metabolic shifts at this branching point, diverting the common precursor toward a different, unwanted compound.

The diagram below illustrates how these two concepts could form a logical basis for investigating low yields in a scaled-up process.

biosynthesis Strain Genome Strain Genome BGC A (e.g., PKS) BGC A (e.g., PKS) Strain Genome->BGC A (e.g., PKS)  Encodes BGC B (e.g., NRPS) BGC B (e.g., NRPS) Strain Genome->BGC B (e.g., NRPS)  Encodes Precursor A Precursor A BGC A (e.g., PKS)->Precursor A Precursor B Precursor B BGC B (e.g., NRPS)->Precursor B This compound This compound Precursor A->this compound Coupling Reaction Precursor B->this compound Coupling Reaction Common Intermediate Common Intermediate Common Intermediate->this compound Tailoring Enzymes Byproduct Byproduct Common Intermediate->Byproduct Competing Pathway Low Yield? Low Yield? Check BGC Expression Coordination Check BGC Expression Coordination Low Yield?->Check BGC Expression Coordination Troubleshoot Check Metabolic Flux at Branch Point Check Metabolic Flux at Branch Point Low Yield?->Check Metabolic Flux at Branch Point Troubleshoot

Troubleshooting Common Fermentation Scale-Up Challenges

Scaling up a fermentation process from lab to industrial bioreactors introduces specific challenges. Here is a guide to diagnosing and resolving common issues.

Problem Possible Root Cause Troubleshooting & Diagnostic Actions
Drop in Product Titer Metabolic Burden from genetic modifications; Inadequate Oxygen Transfer (OTR lower than consumption) [3]. Audit genetic parts (promoters, RBS); Model & match OTR (increase agitation/aeration); Use fed-batch to avoid catabolite repression [4] [3].
Inconsistent Batches Raw Material Variability in complex media; Inoculum State not standardized; Contamination [3]. Switch to defined/media with less variability; Strictly control inoculum age/vitality; Audit sterile procedures & equipment [3].
Shear Stress Damage Higher shear in large reactors from impellers/aeration damages cells or fungal hyphae [3]. Lower agitation if possible; Test shear-resistant strains; Use computational fluid dynamics (CFD) to model stress [3].
Contamination Non-sterile feedstock/air; Equipment failure (seals, valves); Weak production strain outcompeted [5] [3]. Use sterile filters for air/liquids; Implement stringent cleaning (CIP) & sterilization (SIP); Ensure robust, fast-growing production strain.

Optimization and Experimental Design for Scale-Up

Systematic optimization is critical for enhancing yield and process robustness. The following table compares established and modern techniques you can employ.

Optimization Technique Key Principle Application Example
One-Factor-at-a-Time (OFAT) [6] Change one variable at a time while keeping others constant. Simple but ignores interactions. Optimizing initial carbon source concentration (e.g., glucose) for growth.
Statistical Design (RSM) [4] [6] Uses statistical models (e.g., Central Composite Design) to explore multiple variables and their interactions efficiently. Finding the optimal combination of pH, temperature, and dissolved oxygen for maximum yield.
Artificial Neural Networks (ANN) [4] A machine learning method for modeling complex, non-linear relationships between variables. Modeling and predicting titer based on a wide range of non-linear fermentation parameters.

The workflow for designing an optimization experiment can be summarized as follows:

workflow Define Objective (e.g., Max. Titer) Define Objective (e.g., Max. Titer) Screen Key Variables Screen Key Variables Define Objective (e.g., Max. Titer)->Screen Key Variables  Plackett-Burman Design Model & Optimize Model & Optimize Screen Key Variables->Model & Optimize  RSM or ANN Validate Model Prediction Validate Model Prediction Model & Optimize->Validate Model Prediction  Lab-scale Bioreactor Scale-Up Protocol Scale-Up Protocol Validate Model Prediction->Scale-Up Protocol Pilot-Scale Fermentation Pilot-Scale Fermentation Scale-Up Protocol->Pilot-Scale Fermentation Implement

Detailed Experimental Protocol: Media Optimization via RSM

This protocol provides a concrete methodology for optimizing your fermentation medium using Response Surface Methodology (RSM), as requested [4] [7].

  • Primary Screening with Plackett-Burman Design

    • Objective: Identify which medium components (e.g., carbon, nitrogen, phosphate, trace metals) significantly impact this compound production.
    • Procedure:
      • Select 5-7 variables you suspect are important.
      • Use a Plackett-Burman design (a fractional factorial design) to create an experimental matrix where each variable is tested at a high and low level [6].
      • Run all fermentation experiments according to the design in lab-scale bioreactors (e.g., 1-2 L).
      • Analyze the data to identify the 2-4 most significant factors that will be optimized in the next step. Statistical software (like R, Minitab, or Design-Expert) is essential for this analysis.
  • In-Depth Optimization with Central Composite Design (CCD)

    • Objective: Find the optimal concentration of the significant factors identified in Step 1.
    • Procedure:
      • For the 2-4 key factors, design a CCD experiment. This design includes points at the high/low levels, as well as center and axial points, to model curvature in the response [6] [7].
      • Run the CCD experiments. A typical CCD for 3 factors requires about 20 runs.
      • Measure the response (e.g., this compound titer).
  • Data Analysis and Model Validation

    • Objective: Create a predictive model and confirm its accuracy.
    • Procedure:
      • Use statistical software to fit a quadratic polynomial model to your data. The software will generate a response surface plot and provide an equation that predicts titer based on factor levels.
      • The model will suggest an optimal point (the factor concentrations predicted to give the highest titer).
      • Run at least three validation experiments at these predicted optimal conditions. The average measured titer should closely match the model's prediction to confirm the model's validity [7].

I hope this structured technical guide provides a solid starting point for your support center. The general principles of fungal metabolism and scale-up detailed here are directly applicable to the challenges of producing this compound.

References

Aszonapyrone A purification challenges

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Aszonapyrone A

The table below summarizes the key available information about this compound from the search results.

Property Description
Classification Meroditerpene [1] [2]
Biological Source Isolated from the marine-derived fungus Neosartorya takakii (KUFC 7898), which was found on the marine macroalga Amphiroa sp. [1]
Reported Bioactivity Displayed growth inhibition against Staphylococcus aureus 272123 [1]

Guidance for Purification Method Development

While explicit purification steps for this compound are not available, the following general principles can guide your protocol development.

  • Initial Extraction and Fractionation: Begin with standard extraction using organic solvents (e.g., ethyl acetate, methanol) from the fungal culture. Follow with initial fractionation using vacuum liquid chromatography (VLC) or flash column chromatography with a normal-phase silica gel stationary phase and solvents of increasing polarity [3].
  • Key Technique: Normal-Phase Chromatography: Given its structure, this compound is likely a mid-to-low polarity compound. Normal-Phase HPLC (NP-HPLC) is particularly effective for separating compounds based on polarity and is often used for such natural products [3]. This technique uses a polar stationary phase (e.g., bare silica) and a non-polar mobile phase (e.g., hexane, ethyl acetate, dichloromethane). In this mode, polar analytes are retained longer, while non-polar ones elute faster [3] [4].
  • Analysis and Purity Assessment: After purification steps, use analytical-scale Reversed-Phase HPLC (RP-HPLC) with a C18 column to assess the purity of your fractions. For definitive structural confirmation, advanced techniques like LC-NMR-MS are used, which combine separation with powerful structural elucidation [5].

The following diagram outlines a general workflow for the isolation and purification of a fungal natural product like this compound.

G Start Fungal Biomass (Fermented Culture) Extraction Extraction with Organic Solvents Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Initial Fractionation (e.g., Flash Chromatography) CrudeExtract->Fractionation Fractions Multiple Fractions Fractionation->Fractions Screening Bioassay or TLC/HPLC Screening Fractions->Screening ActiveFraction Active Fraction Screening->ActiveFraction Identifies Target Purification Purification (NP-HPLC, Prep-TLC) ActiveFraction->Purification PureCompound Purified Compound Purification->PureCompound Identification Structure Elucidation (NMR, MS, IR) PureCompound->Identification

Potential FAQs and Troubleshooting

Based on common challenges in natural product chemistry, here are potential issues you might encounter.

  • Low Yield from Fungal Culture

    • Possible Cause: The fungus may not be producing the compound in high quantities under your specific fermentation conditions (medium, temperature, aeration).
    • Troubleshooting: Optimize fermentation parameters. Investigate "OSMAC" (One Strain-Many Compounds) approaches by altering growth media, or co-culturing to potentially stimulate higher production [6].
  • Poor Separation or Co-elution During HPLC

    • Possible Cause: The chromatographic method (mobile phase composition, gradient, column type) is not optimal for resolving this compound from closely related compounds.
    • Troubleshooting: Systematically adjust the mobile phase gradient. Consider using a different column chemistry (e.g., switch from C18 to a phenyl-hexyl or pentafluorophenyl column for RP-HPLC). If using NP-HPLC, fine-tune the ratios of non-polar and polar solvents [3] [7].

References

How to Proceed with a Comparative Analysis

Author: Smolecule Technical Support Team. Date: February 2026

For researchers aiming to build a comparative profile, the strategy would involve synthesizing information from separate studies on each compound. Based on the search results, here is a framework for the key domains you would need to investigate.

Comparison Domain Aszonapyrone A Chevalone B
Source Organism Marine sponge-associated fungus Aspergillus fischeri MMERU 23 [1] Information not located in search results
Reported Biological Activities Information not located in specific search results Information not located in search results
Key Experimental Models Information not located in specific search results Information not located in search results

Suggested Research Strategies

To build a comprehensive comparison, you may need to undertake a deeper literature review or design original experimental studies. The following approaches would be valuable:

  • Conduct Targeted Database Searches: Use scientific databases (e.g., SciFinder, Reaxys, PubMed) to search for each compound individually. Look for data on their chemical structure, source organisms, reported biological activities (e.g., antimicrobial, cytotoxic), and mechanisms of action.
  • Design Original Comparative Experiments: If existing data is insufficient, designing new experimental protocols is the most robust path. The methodologies found in the search results provide excellent templates for this [2] [3].
    • Antiviral Assay: You could model a study on the one for 6-pentyl-α-pyrone, which used viral titration and quantitative PCR on MDBK cells to evaluate activity against bovine coronavirus [2].
    • Anti-inflammatory/Antioxidant Assay: Another approach is to test the compounds in LPS-stimulated macrophages, measuring markers like nitric oxide (NO), prostaglandins (e.g., PGE2), and glutathione, while also analyzing their effects on pathways like NF-κB and MAPK [3].

Example Experimental Workflow for New Studies

Should you proceed with original research, the workflow below outlines a potential path for generating comparative data on two fungal metabolites, inspired by the methodologies found in the search results.

cluster_1 Assay Design & Setup cluster_2 Phenotypic Screening cluster_3 Mechanistic Analysis Start Start: Isolate or source pure compounds AssayDesign Design in vitro assays Start->AssayDesign PhenotypicScreen Phenotypic Screening AssayDesign->PhenotypicScreen A1 Select relevant cell lines (e.g., MDBK, Raw264.7) MechAnalysis Mechanistic Analysis PhenotypicScreen->MechAnalysis P1 Antiviral Activity: Viral Titration, RT-qPCR DataComp Data Synthesis & Comparison MechAnalysis->DataComp M1 Pathway Analysis: Western Blot (NF-κB, MAPK, Nrf2) A2 Choose disease models (e.g., viral infection, inflammation) A3 Determine non-cytotoxic dosages (MTT assay) P2 Anti-inflammatory Activity: NO production, Cytokine levels P3 Antioxidant Activity: Glutathione, DPPH assay M2 Internalization/Viral Load: Immunofluorescence, PCR M3 Molecular Docking: Protein target binding affinity

References

Aszonapyrone A structure activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Profile of Aszonapyrone A

The table below summarizes the fundamental chemical and biological characteristics of this compound.

Property Description
IUPAC Name [(2S,4aR,4bS,8R,8aS,10aR)-8-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)methyl]-1,1,4a,8a-tetramethyl-7-methylidene-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-2-yl] acetate [1]
Molecular Formula C₂₈H₄₀O₅ [2] [1]
Molecular Weight 456.61 g/mol [2] [1]
CAS Number 83103-08-6 [2]
Class Polycyclic meroditerpene [2]
Natural Source Fungi of the genera Neosartorya and Aspergillus (section Fumigati), such as A. zonatus and N. laciniosa [2] [3] [4]
Solubility Soluble in ethanol, methanol, DMF, or DMSO [2]

Biological Activity & Comparative Data

This compound exhibits a range of biological activities. The following table compares its documented effects and the corresponding experimental evidence.

Biological Activity Experimental Data / Observation Test System / Context
Anticancer Activity Induction of apoptosis [3] Breast cancer cell lines (Study by Eamvijarn et al.) [3]
Cytostatic/cytotoxic effects [4] Human cancer cell lines (MCF-7, NCI-H460, A375-C5); evaluated via SRB assay [4]
Antibacterial & Antibiofilm Activity Active against multidrug-resistant Gram-positive bacteria and bacterial biofilms [2] Not specified
No antibacterial activity (MIC >256 µg/mL) [5] Screening against Gram-positive/-negative bacteria and multidrug-resistant isolates [5]
Antifungal Activity Potential as an antifungal agent [1] Not specified
Anti-inflammatory Activity Inhibition of the NF-κB signaling pathway [1] Not specified
Enzyme Inhibition Related meroditerpene, Sartorypyrone D, is a NADH-fumarate reductase inhibitor [6] In vitro enzyme assay [6]

Experimental Protocols from Literature

For researchers looking to replicate or build upon existing studies, here are the methodologies for key experiments cited in the literature.

  • Cytotoxicity Assay (SRB Method): The growth inhibitory activity of this compound on human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, NCI-H460 non-small cell lung cancer, A375-C5 melanoma) was evaluated using the protein-binding dye Sulforhodamine B (SRB) method [4]. This is a standard colorimetric assay for in vitro cytotoxicity testing.
  • Isolation and Purification from Fungal Culture: A typical protocol for obtaining this compound from fungal cultures involves several steps [5]:
    • Extraction: The fungal biomass is extracted with ethyl acetate.
    • Partitioning: The crude extract is subsequently partitioned, often using solvents like n-hexane and acetonitrile, to remove fatty impurities.
    • Chromatography: Final purification is achieved using preparative chromatographic techniques, such as silica gel column chromatography and High-Performance Liquid Chromatography (HPLC).

Proposed Signaling Pathway in Cancer

The search results indicate that this compound can trigger apoptosis in cancer cells [3] and also inhibit the NF-κB signaling pathway [1]. While a fully elucidated mechanism is not provided, the diagram below integrates these findings into a plausible signaling pathway based on the available data.

G AszonapyroneA This compound NFkB_Inhibition Inhibition of NF-κB Pathway AszonapyroneA->NFkB_Inhibition ApoptosisInduction Induction of Apoptosis AszonapyroneA->ApoptosisInduction ProSurvivalSignals Downregulation of Pro-survival Signals NFkB_Inhibition->ProSurvivalSignals CaspaseActivation Caspase Activation ApoptosisInduction->CaspaseActivation CellLines Observed in: • Breast Cancer Cells (MCF-7) • Lung Cancer Cells • Skin Cancer Cells ApoptosisInduction->CellLines CancerCellDeath Cancer Cell Death CaspaseActivation->CancerCellDeath ProSurvivalSignals->ApoptosisInduction Enhances

Key Research Considerations

  • Source and Production: this compound is a secondary metabolite produced by specific fungi. It is commercially available for research from biological compound suppliers, typically sold in milligram quantities [2] [1].
  • Storage and Stability: For long-term storage, it is recommended to keep this compound at -20°C to ensure its stability [2].
  • Structural Analogs: When studying SAR, it is useful to compare this compound with related meroditerpenes such as Sartorypyrone A, Aszonapyrone B, and Chevalone B, which may have varying biological activities and structural features [5] [4].

References

Available Cytotoxicity Data for Aszonapyrone A

Author: Smolecule Technical Support Team. Date: February 2026

The quantitative data available for Aszonapyrone A is currently limited to its antibacterial activity. Its cytotoxicity against human cancer cell lines has not been specified in the search results I obtained [1].

Compound Name Source Fungus Reported Bioactivity Test Organism/Cell Line Activity Value (MIC)
This compound Neosartorya takakii (from marine macroalga Amphiroa sp.) Antibacterial Activity [1] Staphylococcus aureus 272123 32 µg/mL [1]
This compound Neosartorya takakii Cytotoxicity Information not found in search results -

For reference, other cytotoxic compounds from marine fungi in the same research include Chevalone B, which showed antibacterial activity against the same strain of S. aureus with an MIC of 64 µg/mL, and Aszonalenin, which showed an MIC of 16 µg/mL [1].

Experimental Protocol Context

The search results do not contain the detailed methodology for the cytotoxicity assays. However, standard protocols for evaluating the cytotoxicity of marine fungal metabolites are described in the literature. The following diagram outlines a typical workflow.

G start Fungal Isolation and Cultivation a Fermentation and Metabolite Extraction start->a b Compound Isolation and Purification (e.g., HPLC) a->b c Cytotoxicity Screening (e.g., MTT, NRU assay) b->c d IC50 Value Determination c->d e Mode of Action Studies (e.g., Apoptosis, Cell Cycle) d->e f Lead Compound Identification e->f

Marine Fungal Metabolite Cytotoxicity Workflow

  • Fungal Source & Identification: Fungi are isolated from marine environments (sponges, sediments, algae). The species is identified through morphological and genetic analysis [1] [2].
  • Fermentation & Extraction: Fungi are grown in liquid culture to produce metabolites. The broth is then extracted with organic solvents like ethyl acetate [1].
  • Compound Isolation: Crude extracts are fractionated using techniques like vacuum liquid chromatography (VLC), and pure compounds are isolated using HPLC [1].
  • Cytotoxicity Assay: The MTT assay is commonly used to measure cell viability. It measures the reduction of a yellow tetrazolium salt to purple formazan by metabolically active cells [3] [2]. The Neutral Red Uptake (NRU) assay is also used, which measures the uptake of the supravital dye neutral red into the lysosomes of living cells [4] [2].
  • Data Analysis: Dose-response curves are plotted, and the half-maximal inhibitory concentration (IC50) is calculated, representing the compound concentration that reduces cell viability by 50% [3] [2].

References

Known Biological Activity of Aszonapyrone A

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information available for Aszonapyrone A from the search results.

Property Description
Source Marine-derived fungi Neosartorya takakii (KUFC 7898), isolated from the marine macroalga Amphiroa sp. [1]. Also reported from Aspergillus fischeri [2].
Class Meroditerpene [1]
Reported Activity Antibacterial activity against Staphylococcus aureus 272123 [1].
Potential Mechanism Predicted bacterial efflux pump inhibitor (based on docking studies) [1].

Research Status and Alternatives

The search results indicate a focus on discovering new antimicrobials from marine fungi, but detailed synergy studies for this compound are not reported.

  • Direct Synergy Data: I could not find specific studies testing this compound in combination with other antibiotics or drugs to measure synergistic, additive, or antagonistic effects.
  • Proposed Mechanism: The suggestion that it may inhibit bacterial efflux pumps is significant [1]. Efflux pumps are a major mechanism of antibiotic resistance, and inhibiting them can restore the effectiveness of existing drugs. This theoretical basis makes this compound a potential synergy candidate, but experimental validation is needed.
  • Broader Context: Research on marine-derived fungal metabolites is active, with studies highlighting their potential as sources of new antibacterial agents and antimicrobial adjuvants to combat multi-drug resistant strains [3] [1].

Proposed Experimental Pathway

To systematically investigate the synergistic potential of this compound, you could consider the following workflow. The diagram below outlines the key stages of this process.

G Start Start: Isolate this compound Step1 Antimicrobial Profiling (Determine MIC) Start->Step1 Step2 Select Partner Compounds (e.g., common antibiotics) Step1->Step2 Step3 Synergy Screening (e.g., Checkerboard Assay) Step2->Step3 Step4 Data Analysis (Calculate FIC Index) Step3->Step4 Step5 Mechanism Elucidation (e.g., Efflux Pump Inhibition Assay) Step4->Step5 Step6 In-Vivo Validation Step5->Step6

Key Experimental Protocols:

  • Checkerboard Assay [4]: This is a standard method for quantifying synergy between two antimicrobial agents.

    • Prepare serial dilutions of both this compound and the partner antibiotic in a 96-well plate such that each well contains a unique combination of concentrations.
    • Inoculate each well with a standardized suspension of the target bacterium.
    • Incubate the plate and measure bacterial growth (e.g., visually or with a spectrophotometer).
    • Calculate the Fractional Inhibitory Concentration (FIC) Index to interpret the interaction: Synergy (FIC ≤ 0.5), Additivity (0.5 < FIC ≤ 1), Indifference (1 < FIC ≤ 4), Antagonism (FIC > 4).
  • Efflux Pump Inhibition Assay [1]: To test the proposed mechanism.

    • Use bacterial strains known to overexpress specific efflux pumps (e.g., NorA in S. aureus).
    • Measure the intracellular accumulation of a fluorescent substrate (e.g., Ethidium Bromide) in the presence and absence of this compound using a fluorometer. An increase in fluorescence suggests inhibition of the efflux pump.
    • Alternatively, monitor the minimum inhibitory concentration (MIC) of an antibiotic that is a known efflux pump substrate both with and without a sub-inhibitory concentration of this compound. A significant decrease in the MIC in combination suggests efflux pump inhibition.

Conclusion

While this compound shows promise as an antibacterial compound, its potential for synergistic combinations is an unexplored area. The available data provides a starting point for your research.

References

Aszonapyrone A therapeutic potential

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Aszonapyrone A

This compound is a meroditerpenoid isolated from fungi, primarily those of the genera Neosartorya and Aspergillus [1] [2]. The compound features a complex structure combining a polyketide-derived pyrone ring with a diterpenoid moiety, as confirmed by spectroscopic methods and X-ray crystallography [2].

Reported Biological Activities

The table below summarizes the key biological activities and experimental data for this compound based on current research.

Reported Biological Activity Experimental Model/Assay Key Findings/Outcome Source Organism & Isolation
Antibacterial Activity Screening against Gram-positive/-negative bacteria and multidrug-resistant environmental isolates. No significant activity observed (MIC >256 µg/mL) [2]. Isolated from the algicolous fungus Neosartorya takakii KUFC 7898, found on the marine alga Amphiroa sp. [2].
Quorum Sensing Inhibition Screening based on inhibition of pigment production by Chromobacterium violaceum (ATCC 31532). No inhibitory activity detected [2].
Cytotoxic/Anticancer Potential Listed in a review of fungal metabolites with anticancer activity. Specific experimental data (cell lines, IC₅₀ values) not provided in the available search results [3]. The review notes its production by Neosartorya species but does not specify the source for this particular metabolite [3].

Research Gaps and Missing Comparative Data

Based on the search results, several key pieces of information are required for a comprehensive therapeutic evaluation:

  • Specific Cytotoxicity Data: IC₅₀ values against a panel of human cancer cell lines are needed to assess its anticancer potential [3].
  • Mechanism of Action Studies: Detailed information on its molecular targets, such as specific signaling pathways it inhibits (e.g., apoptosis, cell cycle), is not available in the sourced material.
  • Direct Comparative Studies: The search results lack head-to-head experimental comparisons of this compound with other natural or synthetic compounds, or with standard chemotherapeutic drugs.

Future Research Directions

To fully assess the therapeutic potential of this compound, future research should focus on:

  • Mechanism Elucidation: Conducting studies to uncover its precise mode of action, which can be visualized in a proposed workflow below.
  • In-depth Biological Screening: Expanding testing to include anti-inflammatory, antiviral, and other pharmacological activities.
  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to identify which parts of the molecule are critical for its biological activity.
  • In Vivo Studies: Evaluating its efficacy and toxicity in animal models.

G Start Isolation of This compound Bioassay In Vitro Bioactivity Screening Start->Bioassay Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) Bioassay->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Apoptosis Apoptosis Analysis (Annexin V, Caspase-3) Mechanism->Apoptosis Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cycle Pathway Signaling Pathway Investigation (Western Blot, PCR) Mechanism->Pathway InVivo In Vivo Efficacy & Toxicity Studies Apoptosis->InVivo Cycle->InVivo Pathway->InVivo

References

Comparative Bioactivity Profile of Aszonapyrone A

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key bioactivities of aszonapyrone A based on experimental data:

Bioactivity Experimental Model / Assay Key Results / Potency Citation
NF-κB Pathway Inhibition Doxycycline-inducible ZFTA-RELA-expressing NF-κB reporter cell line; Gene expression analysis (CCND1, L1CAM, ICAM1, TNF) Significant inhibition of NF-κB signaling activated by ZFTA-RELA; Showed significant inhibitory activity against expression of endogenous NF-κB responsive genes. [1]
Antimicrobial Activity Broth microdilution method; Bacterial strains: Staphylococcus aureus 272123 MIC (Minimum Inhibitory Concentration) = 12.5 µM [2]
Efflux Pump Inhibition Real-time ethidium bromide efflux assay; Bacterial strain: Staphylococcus aureus RN4220 Showed moderate inhibition of bacterial efflux pumps (specific metrics not detailed in available text). [2]
Antileishmanial Potential Thermal shift assay (ThermoFluor); Target: Leishmania major Pteridine Reductase 1 (PTR1) Did not show significant, dose-dependent affinity for PTR1 (in contrast, acetylaszonalenin did). [3]

Detailed Experimental Protocols

For researchers seeking to replicate or design follow-up studies, here are the methodologies from key experiments.

  • Assay for NF-κB Inhibition [1]

    • Cell Line: A doxycycline-inducible NF-κB reporter cell line that expresses the ependymoma-causing fusion protein ZFTA-RELA was used.
    • Treatment: The cells were treated with this compound.
    • Reporter Measurement: NF-κB activity was quantified using a reporter assay, which likely measures the expression of a luminescent or fluorescent protein under the control of an NF-κB response element.
    • Validation: The inhibitory effect was further validated by measuring the mRNA expression levels of endogenous NF-κB responsive genes (CCND1, L1CAM, ICAM1, and TNF) using techniques like RT-qPCR.
  • Assay for Antimicrobial Activity and Efflux Pump Inhibition [2]

    • Antimicrobial Activity (MIC Determination): The minimum inhibitory concentration (MIC) was determined using a standard broth microdilution method. Briefly, bacterial cells were exposed to serial dilutions of this compound in a suitable growth medium. The MIC value is identified as the lowest concentration that completely prevents visible growth after an incubation period.
    • Efflux Pump Inhibition: Efflux pump inhibition was evaluated using a real-time ethidium bromide efflux assay. Ethidium bromide is a substrate for many bacterial efflux pumps. In this assay:
      • Bacterial cells are pre-loaded with ethidium bromide.
      • The efflux of ethidium bromide is monitored fluorometrically over time.
      • An inhibitor of the efflux pump will cause intracellular retention of the dye, leading to a higher fluorescence signal compared to the control.
  • Assay for Antileishmanial Target Affinity [3]

    • Principle: A Thermal Shift Assay (ThermoFluor) was used to measure the binding affinity of this compound to a target protein.
    • Procedure: The target protein, Leishmania major Pteridine Reductase 1 (PTR1), is mixed with a fluorescent dye and the test compound.
    • Measurement: The mixture is heated gradually. If a compound binds to the protein, it stabilizes it, leading to an increase in the protein's melting temperature (Tm). This shift in Tm is detected by a change in the fluorescence signal of the dye.
    • Outcome: In this study, this compound did not show a significant dose-dependent shift in Tm for PTR1.

NF-κB Signaling Pathway Targeted by this compound

Aszonaprone A's most documented mechanism is the inhibition of the NF-κB pathway, specifically in the context of the ZFTA-RELA fusion protein. The diagram below illustrates this pathway and the potential point of inhibition.

ZFTA_RELA ZFTA-RELA Fusion Protein NFkB_Active NF-κB (Active) Translocates to Nucleus ZFTA_RELA->NFkB_Active  Constitutive  Activation NFkB_Inactive NF-κB (Inactive) Complexed with IκB NFkB_Inactive->NFkB_Active  Canonical Pathway  (Stimulus-Driven) TargetGenes Oncogenic Target Gene Expression (e.g., CCND1) NFkB_Active->TargetGenes  Binds DNA AszonapyroneA This compound (Inhibitor) AszonapyroneA->NFkB_Active  Inhibits

Diagram: Mechanism of NF-κB Pathway Inhibition by this compound. The ZFTA-RELA fusion protein constitutively activates the NF-κB pathway, leading to the expression of oncogenes. This compound inhibits this activated NF-κB signaling [1].

Research Implications and Comparisons

  • Therapeutic Potential: The specific inhibition of the ZFTA-RELA-driven NF-κB pathway positions this compound as a promising lead compound for treating supratentorial ependymoma (ST-EPN-ZFTA), a rare and chemotherapy-resistant brain tumor [1].
  • Antimicrobial Adjuvant: Its moderate efflux pump inhibition activity suggests potential use in combination therapies to re-sensitize resistant bacteria to conventional antibiotics, helping to overcome multidrug resistance [2].
  • Context of Bioactivity: It is worth noting that in one study, this compound was isolated alongside other compounds, such as acetylaszonalenin, which showed a more potent and specific activity (e.g., against Leishmania major PTR1) in the same assays [3]. This highlights the importance of comparative analysis even among metabolites from the same fungal source.

References

×

XLogP3

6.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

456.28757437 Da

Monoisotopic Mass

456.28757437 Da

Heavy Atom Count

33

Dates

Last modified: 04-14-2024

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